2-Pyrimidinemethanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyrimidin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c6-4-5-7-2-1-3-8-5/h1-3H,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSKZJGILXBSFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405311 | |
| Record name | 2-pyrimidinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75985-45-4 | |
| Record name | 2-pyrimidinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 75985-45-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Pyrimidinemethanamine (CAS 75985-45-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Pyrimidinemethanamine, with the CAS number 75985-45-4, is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Its pyrimidine core is a key structural motif in numerous biologically active compounds, including approved pharmaceuticals. The aminomethyl substituent at the 2-position provides a crucial handle for synthetic modifications, enabling the exploration of structure-activity relationships (SAR) in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core properties, synthesis, and potential biological applications of this compound, with a focus on its role as a potential Dipeptidyl Peptidase-IV (DPP-IV) inhibitor.
Physicochemical and Safety Data
A summary of the key physicochemical and safety information for this compound is presented below. This data is essential for its proper handling, storage, and use in a laboratory setting.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 75985-45-4 | [1] |
| Molecular Formula | C₅H₇N₃ | [2][3][4] |
| Molecular Weight | 109.13 g/mol | [2][3][4] |
| Appearance | White to pale yellow powder or oil | [2][5] |
| Solubility | Soluble in Chloroform (Sparingly) and Methanol (Slightly) | [2] |
| Storage Temperature | 2-8°C, protect from light | [2] |
| pKa (Predicted) | 7.13 | [6] |
| XLogP (Predicted) | -0.065 | [6] |
Safety and Hazard Information
This compound is classified as an irritant and requires careful handling to avoid exposure.[1][7]
| Hazard Statement | GHS Classification | Precautionary Measures |
| H315: Causes skin irritation | Skin Irritation (Category 2) | P264, P280, P302+P352, P332+P317, P362+P364 |
| H319: Causes serious eye irritation | Eye Irritation (Category 2A) | P280, P305+P351+P338, P337+P317 |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | P261, P271, P304+P340, P312 |
For detailed precautionary statements, refer to the Safety Data Sheet (SDS).[7]
Synthesis and Purification
The primary synthetic route to this compound involves the reduction of 2-cyanopyrimidine. The following is a detailed experimental protocol based on established chemical literature for similar transformations.
Synthesis of this compound from 2-Cyanopyrimidine
This protocol describes the catalytic hydrogenation of 2-cyanopyrimidine to yield this compound.
dot
Caption: Synthetic workflow for this compound.
Experimental Protocol:
-
Materials:
-
2-Cyanopyrimidine (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (0.1 eq)
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl Ether
-
Celite
-
-
Procedure:
-
To a solution of 2-cyanopyrimidine in methanol in a round-bottom flask, add 10% Pd/C.
-
Carefully add concentrated HCl to the suspension.
-
The flask is then fitted with a balloon filled with hydrogen gas.
-
The reaction mixture is stirred vigorously at room temperature for approximately 3 hours.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filter cake is washed with methanol.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product is triturated with diethyl ether to afford this compound as its hydrochloride salt.
-
Purification
The crude product from the synthesis can be further purified by column chromatography.
Experimental Protocol:
-
Stationary Phase: Neutral alumina
-
Eluent System: A gradient of ethyl acetate in hexane (e.g., 1:1)
-
Procedure:
-
Prepare a column with neutral alumina slurried in hexane.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to obtain purified this compound.
-
Biological Activity: DPP-IV Inhibition
Recent research has highlighted the potential of pyrimidine derivatives as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV).[8] DPP-IV is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic strategy for the management of type 2 diabetes.
The GLP-1 Signaling Pathway and DPP-IV
Glucagon-like peptide-1 (GLP-1) is an incretin hormone that plays a crucial role in regulating blood glucose levels by stimulating insulin secretion in a glucose-dependent manner.[9] However, the biological activity of GLP-1 is short-lived as it is rapidly inactivated by DPP-IV.[9] By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and improved glycemic control.
dot
Caption: DPP-IV's role in the GLP-1 signaling pathway.
Experimental Protocol: In Vitro DPP-IV Inhibition Assay
The following is a representative protocol for evaluating the DPP-IV inhibitory activity of this compound using a commercially available fluorescence-based assay kit.[10][11]
dot
Caption: Workflow for a DPP-IV inhibition assay.
Experimental Protocol:
-
Materials:
-
DPP-IV Inhibitor Screening Assay Kit (containing DPP-IV enzyme, assay buffer, and a fluorogenic substrate like Gly-Pro-AMC)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well black microplate
-
Microplate reader capable of fluorescence measurement
-
-
Procedure:
-
Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. This typically involves diluting the enzyme, buffer, and substrate. Prepare serial dilutions of this compound to determine the IC₅₀ value.
-
Plate Setup:
-
Background Wells: Add assay buffer and the solvent used for the inhibitor.
-
100% Initial Activity Wells: Add assay buffer, DPP-IV enzyme, and the solvent.
-
Inhibitor Wells: Add assay buffer, DPP-IV enzyme, and the desired concentration of this compound.
-
-
Initiate Reaction: Add the diluted substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Fluorescence of inhibitor well / Fluorescence of 100% activity well)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
-
Conclusion
This compound is a valuable building block for the synthesis of novel compounds with therapeutic potential. Its straightforward synthesis from 2-cyanopyrimidine and its potential as a DPP-IV inhibitor make it a compound of high interest for researchers in the field of diabetes and metabolic diseases. The experimental protocols and data presented in this guide provide a solid foundation for further investigation and development of this compound-based derivatives as potential drug candidates. As with any research chemical, proper handling and safety precautions are paramount.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CN103145625A - Method for preparing 2-cyanopyrimidine - Google Patents [patents.google.com]
- 9. promega.com [promega.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
(2-Pyrimidinylmethyl)amine chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise yet comprehensive overview of the chemical properties, structure, and nomenclature of (2-Pyrimidinylmethyl)amine, a compound of interest in medicinal chemistry and pharmaceutical research.
Core Chemical Identity
(2-Pyrimidinylmethyl)amine is an organic compound featuring a pyrimidine ring substituted at the 2-position with a methylamine group.[1] The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[1] This structural arrangement makes it a valuable building block in the synthesis of more complex molecules with potential biological activity.[2]
Chemical Structure and Nomenclature
The definitive identification of a chemical compound relies on its structure and systematic naming according to IUPAC (International Union of Pure and Applied Chemistry) standards.
Table 1: Chemical Identifiers for (2-Pyrimidinylmethyl)amine
| Identifier | Value |
| IUPAC Name | pyrimidin-2-ylmethanamine |
| CAS Number | 75985-45-4 |
| Molecular Formula | C5H7N3 |
| Molecular Weight | 109.13 g/mol |
| SMILES | C1=CN=C(CN)N=C1 |
| InChI | 1S/C5H7N3/c6-4-5-7-2-1-3-8-5/h1-3H,4,6H2 |
A variety of synonyms are used in literature and commercial listings for this compound, including:
The core structure consists of a pyrimidine ring, which is a diazine, bonded to a methylene group (-CH2-), which in turn is bonded to an amine group (-NH2).
Physicochemical Properties
Understanding the physicochemical properties of (2-Pyrimidinylmethyl)amine is crucial for its application in experimental settings, particularly in drug design and synthesis.
Table 2: Physicochemical Data for (2-Pyrimidinylmethyl)amine
| Property | Value |
| Physical Form | Typically a colorless to pale yellow liquid or solid[1] |
| Solubility | Soluble in polar solvents like water and alcohols[1] |
| Boiling Point | 179.9°C at 760 mmHg |
| Storage Temperature | 2-8°C, sealed in a dry, dark place[4] |
The presence of the amine group allows the molecule to act as a hydrogen bond donor and acceptor, contributing to its solubility in polar media.[1]
Logical Structure of (2-Pyrimidinylmethyl)amine
The following diagram illustrates the structural components of the molecule.
Caption: Key functional groups of pyrimidin-2-ylmethanamine.
This logical relationship highlights the key functional moieties that determine the chemical reactivity and potential biological interactions of the compound. The pyrimidine core is a common scaffold in pharmacologically active molecules, and the primary amine group provides a site for further chemical modification and salt formation.
References
- 1. CAS 75985-45-4: 1-pyrimidin-2-ylmethanamine | CymitQuimica [cymitquimica.com]
- 2. Pyrimidin-2-ylmethanamine hydrochloride-Products-Jinan Xinnuo Pharmaceutical Technology Co., Ltd. [xinnuopharma.com]
- 3. CAS 75985-45-4 | this compound - Synblock [synblock.com]
- 4. Pyrimidin-2-ylmethanamine | 75985-45-4 [sigmaaldrich.com]
2-Aminomethylpyrimidine physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Aminomethylpyrimidine. The information is intended to support research, synthesis, and drug development activities involving this versatile synthetic intermediate.
Core Physical and Chemical Properties
2-Aminomethylpyrimidine is most commonly available and handled as its hydrochloride salt. The following data pertains to 2-Aminomethylpyrimidine hydrochloride.
| Property | Value | Citation(s) |
| Chemical Name | 2-Pyrimidinemethanamine, monohydrochloride | [1][2] |
| CAS Number | 372118-67-7 | [1][2][3][4][5] |
| Molecular Formula | C₅H₇N₃ • HCl | [1] |
| Formula Weight | 145.59 g/mol (or 145.6 g/mol ) | [1][3][4] |
| Appearance | Crystalline solid | [1][5] |
| Melting Point | 220-230 °C | [5] |
| Boiling Point | No data available | [5] |
| Solubility | No specific data available, but related aminopyrimidines are moderately soluble in water and soluble in polar organic solvents like methanol and ethanol.[6] | |
| Purity | ≥98% | [1] |
| Storage Temperature | Recommended storage at -20°C in a freezer for long-term stability.[7] |
Spectral Data
-
UV (λmax): 246, 282 nm[1]
-
¹H NMR Spectroscopy: The proton NMR spectrum of the related compound 2-aminopyrimidine shows signals for the amino protons and aromatic protons. For 2-aminomethylpyrimidine, one would expect to see characteristic signals for the methylene (-CH₂-) protons adjacent to the amino group and the pyrimidine ring, typically in the range of 2.3-3.0 ppm, and the amino (-NH₂) protons, which can appear over a broad range (0.5-5.0 ppm) and may be exchangeable with D₂O.[8] The aromatic protons on the pyrimidine ring would also be present.
-
IR Spectroscopy: Infrared spectra of primary amines typically show two N-H stretching bands in the 3400 to 3500 cm⁻¹ region.[8] The spectrum would also exhibit C-H stretching from the pyrimidine ring and the methylene group, and C=N stretching vibrations characteristic of the pyrimidine ring.[9]
Chemical Properties and Reactivity
Stability: 2-Aminomethylpyrimidine hydrochloride is stable under recommended storage conditions.[5] It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[10] It is incompatible with strong acids and alkalis, as well as strong oxidizing and reducing agents. Under fire conditions, it may decompose and emit toxic fumes.[5]
Reactivity: The primary reactivity of 2-aminomethylpyrimidine stems from the nucleophilic nature of the primary amino group. This group can readily participate in reactions such as amidation, alkylation, and acylation. The pyrimidine ring itself is electron-deficient, which influences the reactivity of the overall molecule. It serves as a crucial building block in organic synthesis, particularly for the construction of more complex pharmaceutical compounds.[2][4]
Synthesis and Experimental Protocols
2-Aminomethylpyrimidine is a key synthetic intermediate.[1][4] A common synthetic route to prepare 2-(aminomethyl)pyrimidine derivatives involves the nucleophilic substitution of a leaving group on a precursor molecule.
Experimental Protocol: Synthesis from 2-(Chloromethyl)pyrimidine hydrochloride
This protocol describes a general method for reacting an amine with 2-(chloromethyl)pyrimidine hydrochloride, which can be adapted for the synthesis of 2-aminomethylpyrimidine itself (using ammonia as the nucleophile) or its derivatives.[11]
-
Reaction Setup: A solution of 2-(chloromethyl)pyrimidine hydrochloride (1.0 equivalent) is prepared in a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF), ethanol, or acetonitrile.
-
Addition of Reagents: The amine nucleophile (1.0-2.2 equivalents) is added to the solution, followed by a base (e.g., K₂CO₃, Et₃N) to neutralize the hydrochloric acid generated during the reaction.[11]
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to facilitate the reaction. Progress is monitored using Thin-Layer Chromatography (TLC).[12]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into ice-cold water. The aqueous layer is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel or by recrystallization.[12]
Caption: General workflow for the synthesis of 2-(aminomethyl)pyrimidine derivatives.
Applications in Drug Development
2-Aminomethylpyrimidine is a valuable building block for the synthesis of biologically active molecules and approved pharmaceuticals.[13] Its pyrimidine core is a prevalent feature in numerous therapeutic agents.[11]
Key Applications:
-
Avanafil Intermediate: It is used as a pharmaceutical intermediate in the synthesis of Avanafil, a PDE5 inhibitor used to treat erectile dysfunction.[2][14]
-
β-Secretase Inhibitors: The compound is a reagent used in the synthesis of spirocyclic acylguanidines, which act as β-secretase (BACE1) inhibitors for the potential treatment of neurodegenerative disorders such as Alzheimer's disease.[4]
-
Kinase Inhibitors: The 2-aminopyrimidine scaffold is a common pharmacophore in the development of various kinase inhibitors used in oncology.[11][13]
-
Antimicrobial Agents: Pyrimidine derivatives, in general, exhibit a broad spectrum of biological activities, including antimicrobial properties.[15][16]
Caption: Logical relationship of 2-Aminomethylpyrimidine as a key intermediate.
Safety and Handling
2-Aminomethylpyrimidine hydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[5]
Precautionary Measures:
-
Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, or spray. Wash hands thoroughly after handling and do not eat, drink, or smoke when using this product.[5]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[5]
-
First Aid:
-
If on skin: Wash with plenty of soap and water.
-
If inhaled: Remove to fresh air.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[5]
-
-
Spills: Clean up spills immediately, avoiding dust generation. Sweep up the material and place it into a suitable container for disposal.[10]
This product is intended for laboratory research use only and is not for human or veterinary use.[1] Always consult the latest Safety Data Sheet (SDS) from your supplier before handling.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 2-aminomethylpyrimidine Hydrochloride/372118-67-7 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 3. 2-aminomethyl Pyrimidine Hcl at 5018.00 INR in Navi Mumbai, Maharashtra | Cleanchem Laboratories Llp [tradeindia.com]
- 4. 2-AMINOMETHYLPYRIMIDINE HYDROCHLORIDE | 372118-67-7 [chemicalbook.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 4-Amino-5-aminomethyl-2-methylpyrimidine CAS#: 95-02-3 [amp.chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 2-(Boc-aminomethyl)pyrimidine|CAS 1260843-26-2 [benchchem.com]
- 14. WO2015177807A1 - A process for the preparation of avanafil and its novel intermediates - Google Patents [patents.google.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. juniperpublishers.com [juniperpublishers.com]
An In-depth Technical Guide to 2-Pyrimidinemethanamine (C₅H₇N₃)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Pyrimidinemethanamine, also known as 2-(aminomethyl)pyrimidine, is a heterocyclic organic compound featuring a pyrimidine ring substituted with a methanamine group at the second position. The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of nucleobases like cytosine and thymine and, consequently, a vast number of biologically active molecules.[1][2][3] This inherent biological relevance makes its derivatives, including this compound, valuable building blocks in drug discovery. This compound serves as a versatile intermediate in the synthesis of various therapeutic agents, notably in the development of enzyme inhibitors.[4][5] Its unique structure, combining the aromatic, hydrogen-bonding capabilities of the pyrimidine ring with the reactive primary amine, allows for diverse chemical modifications to target specific biological pathways. This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, synthesis, and key applications in drug development, supported by detailed experimental protocols and logical diagrams.
Physicochemical Properties
This compound is typically a white powder or a pale yellow oil.[6][7] A summary of its key quantitative and qualitative properties is presented below for easy reference and comparison.
| Property | Value | Source(s) |
| Chemical Formula | C₅H₇N₃ | [8][9] |
| Molecular Weight | 109.13 g/mol | [6][8][9] |
| CAS Number | 75985-45-4 | [8][9] |
| Appearance | White powder | [6][7] |
| pKa | 7.130 | [10] |
| XLogP | -0.065 | [10] |
| Topological Polar Surface Area (TPSA) | 51.8 Ų | [10] |
| Solubility | Sparingly soluble in Chloroform, Slightly soluble in Methanol | [7] |
| Storage Temperature | 2-8°C (Protect from light) | [6][7] |
Synthesis of this compound
The most common and direct route for synthesizing this compound is through the catalytic hydrogenation of 2-cyanopyrimidine. This method involves the reduction of the nitrile group to a primary amine, often utilizing a palladium-on-carbon catalyst under a hydrogen atmosphere.
Experimental Protocol: Synthesis via Reduction of 2-Cyanopyrimidine
This protocol is based on a general procedure for the synthesis of this compound from 2-cyanopyrimidine.[6]
Materials:
-
2-Cyanopyrimidine
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (EtOH)
-
Nitrogen (N₂) gas
-
Hydrogen (H₂) gas (e.g., in a balloon)
-
Diatomaceous earth (e.g., Celite®)
-
Neutral alumina for column chromatography
-
Eluent: Ethyl acetate/Hexane mixture (e.g., 1:1)
Procedure:
-
To a stirred solution of 2-cyanopyrimidine (e.g., 0.2 g, 1.9 mmol) in ethanol (2 mL), add 10% palladium on carbon (20 mg) under a nitrogen atmosphere.
-
Evacuate the reaction flask and replace the nitrogen atmosphere with hydrogen gas, maintaining a positive pressure with a balloon.
-
Stir the reaction mixture vigorously at room temperature for 12 hours.
-
Monitor the reaction for the complete consumption of the starting material using Thin Layer Chromatography (TLC) with an eluent of 50% ethyl acetate/hexane.
-
Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.
-
Rinse the pad with a small amount of ethanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography using neutral alumina. Elute with a 1:1 mixture of ethyl acetate and hexane to afford pure this compound.
Applications in Drug Development
This compound is a valuable scaffold in medicinal chemistry, with its derivatives showing promise in various therapeutic areas. Two notable applications are its use as a core structure for Dipeptidyl Peptidase-IV (DPP-IV) inhibitors and as a key final-stage intermediate in the synthesis of the erectile dysfunction drug, Avanafil.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
DPP-IV is a serine protease that deactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[8][11] These hormones are crucial for maintaining glucose homeostasis. By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, which in turn enhances insulin secretion and suppresses glucagon release in a glucose-dependent manner.[9][10] This mechanism makes DPP-IV inhibitors an important class of oral hypoglycemic agents for the treatment of type 2 diabetes. Derivatives of aminomethylpyrimidine have been investigated as potential DPP-IV inhibitors.[10]
Representative Biological Activity of Aminopyrimidine/Pyridine Derivatives
| Compound Class | Target | IC₅₀ (nM) | Selectivity | Source(s) |
| Aminomethyl-pyridine Derivative | DPP-4 | 10 | >660-fold vs. DPP-8 | [5] |
| Aminomethylpyrimidine Derivative | DPP-8 | 66,000 | High selectivity over DPP-4 implied | [12] |
| Pyrazolopyrimidine Derivative | DPP-4 | 21.4 - 59.8 | Satisfactory vs. DPP-8/9 | [13] |
Experimental Protocol: General DPP-IV Inhibition Assay
This protocol describes a general, continuous fluorometric assay to determine the inhibitory activity of test compounds against DPP-IV.
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: e.g., Tris-HCl buffer, pH 7.5
-
Test compounds (e.g., this compound derivatives) dissolved in DMSO
-
96-well black microplates
-
Fluorometric plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound solution (or DMSO for control wells), and the DPP-IV enzyme solution.
-
Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity over time using the plate reader. The cleavage of AMC from the substrate by DPP-IV results in an increase in fluorescence.
-
Calculate the reaction rate (slope of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Intermediate in Avanafil Synthesis
This compound is a crucial late-stage intermediate in the commercial synthesis of Avanafil, a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor used to treat erectile dysfunction.[4][14] In the final step of the synthesis, the primary amine of this compound is coupled with a carboxylic acid-functionalized pyrimidine core to form the final amide bond of the Avanafil molecule.[7][15]
Experimental Protocol: Amide Coupling to form Avanafil (General)
This protocol describes the general final step of Avanafil synthesis as detailed in patent literature.[7][15]
Materials:
-
(S)-4-(3-chloro-4-methoxybenzylamino)-5-carboxy-2-(2-hydroxymethyl-1-pyrrolidinyl) pyrimidine (Avanafil precursor)
-
This compound
-
Dehydrating/Coupling agent (e.g., EDCHCl - 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
Appropriate organic solvent (e.g., Methylene Dichloride)
Procedure:
-
Dissolve the Avanafil carboxylic acid precursor in an anhydrous organic solvent.
-
Add the coupling agent (e.g., EDCHCl) and stir for a short period to activate the carboxylic acid.
-
Add this compound to the reaction mixture.
-
Stir the reaction at a controlled temperature (e.g., 0-25°C) until the reaction is complete, as monitored by HPLC or TLC.
-
Upon completion, perform an aqueous work-up. This may involve washing the organic layer with water and/or a mild base (e.g., sodium bicarbonate solution).
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude Avanafil product, typically through column chromatography followed by recrystallization from a suitable solvent system (e.g., methanol or ethyl acetate) to yield the final, high-purity Active Pharmaceutical Ingredient (API).[1][15]
Conclusion
This compound (C₅H₇N₃) is a synthetically accessible and highly versatile chemical building block with significant applications in modern drug discovery and development. Its straightforward synthesis from 2-cyanopyrimidine and the strategic placement of a reactive primary amine on the biologically relevant pyrimidine core make it an attractive starting point for creating libraries of novel compounds. The demonstrated utility of its derivatives as scaffolds for potent enzyme inhibitors, such as for DPP-IV, and its integral role as a final-stage intermediate in the synthesis of approved drugs like Avanafil, highlight its importance to the pharmaceutical industry. This technical guide provides researchers and scientists with the core data, protocols, and logical workflows necessary to effectively utilize this compound in their research and development endeavors.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. This compound CAS#: 75985-45-4 [chemicalbook.com]
- 3. medkoo.com [medkoo.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. CN104003981A - Synthesis method of avanafil - Google Patents [patents.google.com]
- 8. Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: Mechanism of Action and Therapeutic Applications - DoveMed [dovemed.com]
- 9. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - Chung - Current Medicinal Chemistry [rjraap.com]
- 14. scispace.com [scispace.com]
- 15. WO2015177807A1 - A process for the preparation of avanafil and its novel intermediates - Google Patents [patents.google.com]
A Comprehensive Technical Guide to 2-Pyrimidinemethanamine and Its Role in Chemical and Pharmaceutical Research
For Immediate Release
[City, State] – A detailed technical guide on 2-Pyrimidinemethanamine, a versatile heterocyclic amine, has been compiled to serve as a critical resource for researchers, scientists, and professionals in drug development. This guide provides an in-depth overview of its chemical synonyms, physicochemical properties, synthesis protocols, and known biological activities, with a focus on its emerging role in modulating key cellular signaling pathways.
Chemical Identity and Synonyms
This compound is a foundational building block in medicinal chemistry. To facilitate comprehensive literature and database searches, a compilation of its various synonyms and identifiers is presented below.
| Identifier Type | Identifier | Source |
| IUPAC Name | pyrimidin-2-ylmethanamine | PubChem[1] |
| CAS Number | 75985-45-4 | PubChem[1] |
| Alternative Names | (2-Pyrimidinylmethyl)amine | Synblock[2] |
| 1-Pyrimidin-2-ylmethanamine | Synblock[2] | |
| 2-Aminomethylpyrimidine | Synblock[2] | |
| C-pyrimidin-2-YL-methylamine | Synblock[2] | |
| Pyrimidin-2-ylmethanamine | Synblock[2] |
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for its application in synthesis and drug design. Key computed properties are summarized in the following table.
| Property | Value | Source |
| Molecular Formula | C5H7N3 | PubChem[1] |
| Molecular Weight | 109.13 g/mol | PubChem[1] |
| Exact Mass | 109.063997236 Da | PubChem[1] |
| Topological Polar Surface Area | 51.8 Ų | PubChem[1] |
| XLogP3-AA (Predicted) | -0.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
Synthesis of this compound and Its Derivatives
The synthesis of this compound and its derivatives is of significant interest for the generation of compound libraries for drug discovery. Several synthetic routes have been reported, with the choice of method often depending on the availability of starting materials and desired scale.
General Synthesis of 2-Aminopyrimidines
A common and versatile method for the synthesis of the 2-aminopyrimidine core involves the condensation of a β-dicarbonyl compound with guanidine. This reaction is typically carried out in the presence of a base.
Experimental Protocol: Microwave-Assisted Synthesis of 2-Aminopyrimidine Derivatives
This protocol describes a general and efficient method for the synthesis of 5- and 6-substituted 2-aminopyrimidine derivatives.[3]
-
Reactants: A β-ketoester or β-aldehydoester (1 equivalent), guanidine hydrochloride (1 equivalent), and potassium carbonate (K2CO3).
-
Procedure:
-
The reactants are combined in a microwave-safe vessel.
-
The mixture is irradiated in a microwave reactor. The specific time and power will vary depending on the substrates used.
-
The reaction is performed without a solvent, offering a green chemistry approach.
-
Upon completion, the crude product is purified by appropriate methods, such as recrystallization or column chromatography.
-
Synthesis of 2-Methyl-4-amino-5-aminomethylpyrimidine
A scalable synthesis for a key intermediate of Vitamin B1, 4-amino-5-aminomethyl-2-methylpyrimidine, highlights a practical industrial approach.[4]
Experimental Protocol: Amination of 2-Methyl-4-amino-5-alkoxymethylpyrimidine
-
Starting Material: 2-methyl-4-amino-5-alkoxymethylpyrimidine.
-
Reagents: Ammonia, a Lewis or Brønsted acid catalyst (e.g., Al2O3).
-
Procedure:
-
The starting material is charged into a reactor with an inert organic solvent or in liquid ammonia itself.
-
The catalyst is added.
-
The reaction is carried out at a temperature range of 180-350°C under autogenous pressure.
-
After cooling, the reaction mixture is filtered and the product is isolated and analyzed, for example, by gas chromatography.
-
Biological Activity and Signaling Pathways
While extensive quantitative data for this compound itself is limited in the public domain, the pyrimidine scaffold is a well-established pharmacophore present in numerous biologically active molecules. Derivatives of 2-aminopyrimidine have shown a broad range of activities, including anti-inflammatory and anticancer effects, often through the modulation of key signaling pathways.
Anti-inflammatory Activity via Toll-Like Receptor (TLR) and Wnt/β-catenin Pathway Modulation
A notable derivative, 2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (AMBMP), has been identified as an anti-inflammatory mediator.[5] AMBMP suppresses inflammatory responses mediated by Toll-like receptors (TLR-2, -4, and -5) in human monocytes.[5] This effect is, at least in part, mediated through its established role as a canonical Wnt/β-catenin pathway activator.[5]
Signaling Pathway: Wnt/β-catenin Activation and TLR-mediated Inflammation
The Wnt/β-catenin signaling pathway plays a crucial role in cell proliferation, differentiation, and inflammation. Activation of this pathway by compounds like AMBMP leads to the accumulation of β-catenin, which can then translocate to the nucleus to regulate gene expression. Interestingly, β-catenin accumulation is known to suppress bacterial-induced inflammation, potentially through physical interactions with NF-κB.[5] The inhibitory effect of AMBMP on TLR4-induced inflammation can be reversed by pharmaceutical inhibitors of the Wnt/β-catenin pathway, such as IWP-2 and PNU-74654, as well as by silencing Wnt3a.[5]
References
- 1. This compound | C5H7N3 | CID 4658047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 75985-45-4 | this compound - Synblock [synblock.com]
- 3. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]
- 5. 2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine is an anti-inflammatory TLR-2, -4 and -5 response mediator in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Procurement and Application of 2-Pyrimidinemethanamine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of 2-Pyrimidinemethanamine, a key building block in pharmaceutical and agrochemical research. Aimed at researchers, scientists, and drug development professionals, this document details the commercial availability, suppliers, and technical specifications of this versatile compound. It also furnishes a comprehensive experimental protocol for its synthesis and outlines methods for its analytical characterization.
Commercial Availability and Suppliers
This compound, also known as 2-(aminomethyl)pyrimidine, is readily available from a variety of chemical suppliers. It is typically offered as the free base or as a hydrochloride or oxalate salt, which may enhance solubility and stability. The compound is primarily used for research and development purposes and is not intended for direct human or veterinary use.
A summary of representative suppliers and their product offerings is provided in the table below. Please note that availability and pricing are subject to change and should be confirmed directly with the suppliers.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Chem-Impex | This compound hydrochloride | 372118-67-7 | ≥ 95% (NMR) | 1g, 5g, 25g, 100g, 250g |
| Aladdin Scientific | This compound | 75985-45-4 | 95% | 250mg, 1g, 5g, 25g |
| Accela ChemBio Inc. | 2-(Aminomethyl)pyrimidine | 75985-45-4 | ≥ 97% | 1g, 5g, 10g, 25g |
| Alchem Pharmtech, Inc. | This compound | 75985-45-4 | 97+% | 1g, 10g, 100g, 1kg |
| Synblock | This compound | 75985-45-4 | NLT 98% | Inquire for details |
| Pure Chemistry Scientific Inc. | This compound | 75985-45-4 | 95% | 1g, 5g, 10g |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃ | PubChem[1] |
| Molecular Weight | 109.13 g/mol | PubChem[1] |
| CAS Number | 75985-45-4 | PubChem[1] |
| Appearance | Pale yellow to dark yellow oil or white powder | ChemicalBook[2] |
| Storage Temperature | 2-8°C (protect from light) | ChemicalBook[2] |
| Solubility | Chloroform (Sparingly), Methanol (Slightly) | ChemicalBook[2] |
Synthesis of this compound
The following protocol describes a general procedure for the synthesis of this compound via the reduction of 2-cyanopyrimidine. This method is based on catalytic hydrogenation, a common and efficient method for the conversion of nitriles to primary amines.[2]
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Cyanopyrimidine
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Nitrogen gas
-
Hydrogen gas (balloon or hydrogenation apparatus)
-
Diatomaceous earth (e.g., Celite®)
-
Neutral alumina
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware and equipment for inert atmosphere reactions, filtration, and chromatography.
Procedure:
-
To a stirred solution of 2-cyanopyrimidine (0.9 mmol, 1.0 eq) in ethanol (1 mL) in a round-bottom flask, add 10% palladium on carbon (20 mg).
-
Purge the flask with nitrogen gas.
-
Introduce a hydrogen atmosphere (e.g., via a hydrogen-filled balloon or by connecting to a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.
-
Wash the filter cake with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on neutral alumina, eluting with a gradient of ethyl acetate in hexane (e.g., starting with 1:1 ethyl acetate/hexane).
-
Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound.
Expected Yield: Approximately 95%[2].
Characterization: The identity and purity of the synthesized this compound can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
References
An In-depth Technical Guide to the Safe Handling of 2-Pyrimidinemethanamine
This guide provides a comprehensive overview of the safety data and handling precautions for 2-Pyrimidinemethanamine (CAS No: 75985-45-4), tailored for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the potential hazards and the necessary precautions for safe laboratory use.
Chemical Identification and Physical Properties
This compound, also known as (2-Pyrimidinylmethyl)amine or 2-(Aminomethyl)pyrimidine, is a heterocyclic organic compound.[1][2] Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C5H7N3 | [1][2][3] |
| Molecular Weight | 109.13 g/mol | [1][2][3] |
| Appearance | White powder | [3] |
| Storage Temperature | 2-8°C (protect from light) | [3] |
| Solubility | Chloroform (Sparingly), Methanol | [3] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][4] All researchers must be aware of its potential health effects.
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 / 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation |
GHS Label Elements:
-
Pictogram:
-
Hazard Statements:
-
Precautionary Statements: A comprehensive list of precautionary statements is provided in the handling and storage section of this guide.[1][4]
First-Aid Measures
In the event of exposure to this compound, immediate and appropriate first-aid measures are crucial.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5][6] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[4][5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4][5][6] |
| Ingestion | Clean mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention.[4][5] |
Handling and Storage
Proper handling and storage procedures are essential to minimize the risk of exposure and ensure the stability of the compound.
Handling:
-
Avoid contact with skin and eyes.[5]
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[4]
-
Use only outdoors or in a well-ventilated area.[4]
-
Wash hands thoroughly after handling.[4]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[4]
-
Do not eat, drink, or smoke when using this product.
Storage:
-
Store in a cool, dry, and well-ventilated place.[5]
-
Store locked up.[4]
-
Protect from light.[5]
-
Incompatible materials include strong oxidizing agents.[5]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound.
| Protection Type | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[4] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[4] |
Accidental Release Measures
In case of a spill, follow these procedures to ensure safety and proper cleanup.
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[5]
-
Environmental Precautions: Do not let this chemical enter the environment.[5]
-
Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.[5]
The following diagram illustrates a general workflow for handling a chemical spill of this compound.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]
-
Specific Hazards: May emit toxic fumes under fire conditions, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[5]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[4][5]
Toxicological and Ecological Information
-
Toxicological Information: The toxicological properties of this compound have not been fully investigated. The primary known hazards are skin, eye, and respiratory irritation.[1][4]
-
Ecological Information: There is no data available on the ecological effects of this compound. It is advised to prevent its release into the environment.[4][5]
Stability and Reactivity
-
Reactivity: No data available.
-
Chemical Stability: Stable under normal conditions.[5]
-
Possibility of Hazardous Reactions: None under normal processing.[5]
-
Conditions to Avoid: Avoid dust formation.[5]
-
Incompatible Materials: Strong oxidizing agents.[5]
-
Hazardous Decomposition Products: Under fire conditions, may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[5]
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the use or safety testing of this compound were not identified in the publicly available safety data sheets and product information pages. Researchers should develop specific standard operating procedures (SOPs) for their experimental setups that incorporate the safety and handling information provided in this guide. These SOPs should be reviewed and approved by the relevant institutional safety committee.
References
An In-depth Technical Guide to the Key Reactions and Reactivity of the 2-Pyrimidinemethanamine Scaffold
For Researchers, Scientists, and Drug Development Professionals
The 2-pyrimidinemethanamine scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its unique combination of a reactive primary amine and a heteroaromatic pyrimidine core allows for extensive chemical modifications, making it a valuable starting point for the development of novel therapeutics. This technical guide provides a comprehensive overview of the core reactivity of the this compound scaffold, detailing key chemical transformations, experimental protocols, and the biological relevance of its derivatives, particularly in the context of kinase inhibition.
Core Reactivity and Key Chemical Transformations
The chemical reactivity of this compound is primarily centered around the nucleophilic nature of the primary amino group and the electronic properties of the pyrimidine ring. The exocyclic aminomethyl group readily participates in a variety of bond-forming reactions, providing a convenient handle for the introduction of diverse substituents and the construction of more complex molecular architectures. The key reactions of this scaffold include N-alkylation, acylation, reductive amination, and the Pictet-Spengler reaction.
N-Alkylation
N-alkylation of the primary amine of this compound is a fundamental transformation for introducing alkyl, aryl, or heteroaryl moieties. This reaction is typically achieved by reacting the scaffold with an appropriate alkyl halide in the presence of a base. The choice of base and solvent is crucial to prevent over-alkylation and ensure good yields.
Generalized Experimental Protocol for N-Alkylation:
To a solution of this compound (1.0 eq.) in a suitable solvent such as acetonitrile or DMF, is added a base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 1.5-2.0 eq.). The alkylating agent (e.g., an alkyl bromide or iodide, 1.1 eq.) is then added, and the reaction mixture is stirred at room temperature or heated, depending on the reactivity of the alkylating agent. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Acylation
Acylation of this compound with acid chlorides or anhydrides is a straightforward method to introduce amide functionalities. This reaction is often employed in the synthesis of kinase inhibitors, where the amide bond can participate in crucial hydrogen bonding interactions with the target protein.
Detailed Experimental Protocol for Acylation:
To a stirred solution of this compound (1.0 eq.) and a base such as triethylamine (1.5 eq.) in an anhydrous solvent like dichloromethane (DCM) at 0 °C, a solution of the desired acyl chloride (1.1 eq.) in DCM is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude amide is purified by flash column chromatography.
Reductive Amination
Reductive amination provides a direct route to secondary and tertiary amines by reacting this compound with aldehydes or ketones in the presence of a reducing agent. This one-pot procedure is highly efficient and allows for the introduction of a wide variety of substituents.
Detailed Experimental Protocol for Reductive Amination:
A solution of this compound (1.0 eq.) and an aldehyde or ketone (1.1 eq.) in a solvent such as dichloromethane or methanol is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), is then added portion-wise. The reaction is stirred at room temperature for 12-24 hours. The reaction is monitored by TLC or LC-MS. Once the reaction is complete, it is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carboline and related heterocyclic systems.[1][2] In the context of this compound, this reaction would involve the condensation with an aldehyde or ketone followed by an acid-catalyzed intramolecular cyclization, leveraging the pyrimidine ring as the nucleophilic component. This reaction is particularly valuable for the construction of rigid, polycyclic scaffolds often found in biologically active natural products.
Generalized Experimental Protocol for Pictet-Spengler Reaction:
A solution of this compound (1.0 eq.) and an aldehyde (1.1 eq.) in a suitable solvent (e.g., toluene, dichloroethane) is treated with an acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid). The reaction mixture is heated to reflux, and the formation of water is monitored, often with the use of a Dean-Stark apparatus. The reaction progress is followed by TLC or LC-MS. Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is neutralized with a base and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography.
Quantitative Data Presentation
The following tables summarize representative quantitative data for derivatives of the pyrimidine scaffold, focusing on their anticancer activity as kinase inhibitors. While specific data for a wide range of this compound derivatives is not extensively available in a single source, the presented data from closely related pyrimidine analogs provides valuable insights into the structure-activity relationships (SAR).
Table 1: Anticancer Activity of Pyrimidine Derivatives as EGFR Inhibitors
| Compound ID | Modification on Pyrimidine Scaffold | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Gefitinib | 4-Anilinoquinazoline | A431 | 0.015 - 0.08 | [3] |
| Erlotinib | 4-Anilinoquinazoline | NCI-H358 | 0.05 - 2.0 | [3] |
| Lapatinib | 4-Anilinoquinazoline | BT474 | 0.02 - 0.16 | [3] |
| WZ4002 | 2-Anilino-4-aminopyrimidine | H1975 (T790M) | 0.002 | [4] |
| CO-1686 | 2-Acrylamido-4-anilinopyrimidine | H1975 (T790M) | 0.007 | [4] |
Table 2: Anticancer Activity of Pyrimidine Derivatives as VEGFR-2 Inhibitors
| Compound ID | Modification on Pyrimidine Scaffold | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pazopanib | 2-Aminopyrimidine | HUVEC | 0.03 | [5] |
| Apatinib | 4-Anilinopyridine | HUVEC | 0.001 | [6] |
| Vandetanib | 4-Anilinoquinazoline | HUVEC | 0.04 | [7] |
| Compound 7d | Pyrimidine-based derivative | A549 | 9.19 | [5] |
| Compound 9s | Pyrimidine-based derivative | A549 | 13.17 | [5] |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and screening of a library of this compound derivatives for potential kinase inhibitory activity.
Signaling Pathways
Derivatives of the pyrimidine scaffold have been extensively investigated as inhibitors of various protein kinases involved in cancer cell signaling. The following diagrams illustrate the simplified signaling pathways of two important receptor tyrosine kinases, EGFR and VEGFR-2, which are common targets for pyrimidine-based inhibitors.
References
- 1. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
The 2-Pyrimidinemethanamine Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of essential biomolecules like nucleic acids and a plethora of approved therapeutic agents.[1][2][3] Its ability to engage in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, makes it an ideal scaffold for designing molecules that can effectively bind to biological targets.[4] Among the vast landscape of pyrimidine derivatives, 2-Pyrimidinemethanamine and its analogues represent a "privileged scaffold." This distinction arises from their synthetic tractability and their recurrence in a multitude of biologically active compounds spanning diverse therapeutic areas, from oncology to infectious diseases.[5][6][7]
This technical guide provides a comprehensive overview of the potential applications of the this compound core in drug discovery. It details the synthetic strategies for accessing these compounds, summarizes their biological activities against key medicinal targets with quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the complex biological pathways and experimental workflows involved.
Synthetic Strategies: Accessing the this compound Core
The versatility of the this compound scaffold is largely due to the robust and flexible synthetic routes available for its preparation and modification. A common and efficient method involves the nucleophilic substitution of a suitable leaving group, such as a halogen, at the 2-position of the pyrimidine ring with an appropriate amine.
A key intermediate for these syntheses is 2-(chloromethyl)pyrimidine hydrochloride, which allows for the facile introduction of various functional groups through nucleophilic substitution (SN2) reactions.[8] This approach is widely used to generate libraries of 2-substituted pyrimidine derivatives for structure-activity relationship (SAR) studies.[8][9]
Below is a generalized workflow for the synthesis of 2-((arylamino)methyl)pyrimidine derivatives, a common structural motif in kinase inhibitors.
Caption: Generalized workflow for the synthesis of this compound derivatives.
Therapeutic Applications and Biological Targets
The this compound scaffold has been successfully employed to develop inhibitors and modulators for several important classes of biological targets.
Protein Kinase Inhibitors
A significant application of the this compound core is in the development of protein kinase inhibitors for cancer therapy.[7][10] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers.[11] The pyrimidine ring often acts as a hinge-binder, forming key hydrogen bonds with the protein kinase backbone. The aminomethyl side chain provides a vector for introducing substituents that can occupy adjacent pockets, enhancing potency and selectivity.[12]
Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases, including Aurora Kinases, Cyclin-Dependent Kinases (CDKs), and various tyrosine kinases like EGFR and VEGFR.[12][13][14]
Table 1: Selected this compound-Based Kinase Inhibitors and their Biological Activity
| Compound Class | Target Kinase(s) | IC50 (µM) | Reference(s) |
| 2,4-Diaminopyrimidines | Aurora Kinase A | 0.0012 (for Alisertib) | [12] |
| 2,4-Diaminopyrimidines | Aurora Kinase B | 0.00037 (for Barasertib) | [12] |
| Pyrrolo[2,3-d]pyrimidines | EGFR, Her2, VEGFR2, CDK2 | 0.04 - 0.204 (for compound 5k) | [14] |
| 2-Amino-pyrrolo[2,3-d]pyrimidines | Aurora-A Kinase | Data not specified | [13] |
| Pyrazolo[3,4-d]pyrimidines | Cyclin-dependent kinase 2 | Data not specified | [10] |
| Pyrido[2,3-d]pyrimidines | PI3K/mTOR | Nanomolar activity reported | [15] |
One of the critical pathways in cancer is the PI3K/Akt/mTOR signaling cascade, which regulates cell growth, proliferation, and survival. Dual inhibitors targeting PI3K and mTOR are of significant therapeutic interest. The diagram below illustrates this pathway and the points of inhibition.
Caption: The PI3K/Akt/mTOR signaling pathway and points of dual inhibition.
Dihydrofolate Reductase (DHFR) Inhibitors
The 2,4-diaminopyrimidine substructure, a close relative of this compound, is a classic pharmacophore for inhibitors of dihydrofolate reductase (DHFR).[16] This enzyme is critical for the synthesis of nucleic acids, making it an excellent target for antimicrobial and antimalarial drugs.[17] Pyrimethamine is a well-known example of a DHFR inhibitor used to treat malaria. SAR studies have shown that substitutions on the pyrimidine core are crucial for potency and selectivity against parasitic DHFR over the human enzyme.[16][17]
Table 2: Activity of Pyrimethamine Analogs Against P. carinii DHFR
| Compound | Modification from Pyrimethamine | Potency vs. P. carinii DHFR | Reference(s) |
| Pyrimethamine | Parent Compound | Standard | [16] |
| Analog Series | Varied at position 5 or 6 | Micromolar range | [16] |
GPCR Ligands
The scaffold has also been explored for its potential to modulate G-protein coupled receptors (GPCRs). For instance, a series of 2-aminopyrimidines were developed as potent ligands for the histamine H4 receptor (H4R), a target for inflammatory and pain-related conditions.[18] SAR studies highlighted that modifications at the 6-position of the pyrimidine ring with aromatic and secondary amine moieties were particularly beneficial for potency.[18]
Table 3: Histamine H4 Receptor (H4R) Ligand Activity
| Compound ID | Key Structural Features | H4R Activity | Reference(s) |
| Compound 3 | 4-tert-butyl-6-(4-methylpiperazin-1-yl) | Potent Ligand | [18] |
| Compound 4 | 4-(benzonitrile)-6-(4-methylpiperazin-1-yl) | Potent in vitro, active in vivo | [18] |
Other Applications
The versatility of the pyrimidine core extends to other therapeutic areas, including:
-
Antiviral Agents: N-[2-(phosphonomethoxy)ethyl] (PME) derivatives of pyrimidines have been investigated for activity against DNA viruses and retroviruses.[19]
-
Antimicrobial Agents: Thieno[2,3-d]pyrimidine-core compounds have shown activity against clinically relevant Gram-positive bacteria, including MRSA.[20]
-
Protease Inhibitors: The 2-pyridone scaffold, structurally related to pyrimidines, has been identified as a potential key pharmacophore for inhibiting viral proteases like the SARS-CoV-2 main protease.[21]
Experimental Protocols
Detailed and reproducible experimental protocols are critical for drug discovery research. Below are representative methodologies for key assays cited in the evaluation of this compound derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (General)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
-
Reagents and Materials:
-
Recombinant human kinase enzyme.
-
Specific peptide substrate for the kinase.
-
ATP (Adenosine triphosphate).
-
Test compound (dissolved in DMSO).
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®).
-
384-well assay plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point concentration curve.
-
Add 5 µL of the kinase assay buffer to each well of a 384-well plate.
-
Add 1 µL of the diluted test compound solution to the appropriate wells. Include wells for positive (no inhibitor) and negative (no enzyme) controls.
-
Add 2 µL of the kinase/substrate mixture to each well to initiate the reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add 2 µL of ATP solution to each well to start the kinase reaction.
-
Incubate the plate at room temperature for the optimal reaction time (e.g., 90 minutes).
-
Stop the reaction and measure the remaining ATP (or ADP produced) using a suitable detection reagent according to the manufacturer's protocol.
-
Read the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data using the positive and negative controls.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., HepG2, MCF-7).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compound (dissolved in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control wells (DMSO only).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC50 value, the concentration at which 50% of cell growth is inhibited.
-
Conclusion
The this compound scaffold continues to demonstrate its immense value in medicinal chemistry. Its synthetic accessibility and its ability to serve as a versatile template for interacting with a wide range of biological targets make it a truly privileged structure. The most significant impact has been observed in the field of oncology, particularly in the development of potent and selective protein kinase inhibitors. However, its potential extends to GPCR modulation, anti-infective agents, and beyond. Future research will undoubtedly continue to uncover novel applications for this remarkable heterocyclic core, leading to the development of next-generation therapeutics for some of the most challenging diseases.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment [ouci.dntb.gov.ua]
- 11. US10766879B2 - Pyrimidine derivatives as kinase inhibitors and their therapeutical applications - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure-antiviral activity relationship in the series of pyrimidine and purine N-[2-(2-phosphonomethoxy)ethyl] nucleotide analogues. 1. Derivatives substituted at the carbon atoms of the base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 2-Pyridone natural products as inhibitors of SARS-CoV-2 main protease - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Pyrimidinemethanamine: A Versatile Scaffold for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 28, 2025
Executive Summary
2-Pyrimidinemethanamine, also known as 2-(aminomethyl)pyrimidine, is a pivotal heterocyclic building block in modern organic synthesis, particularly in the realm of medicinal chemistry. Its unique structure, featuring a primary amine tethered to the electron-deficient pyrimidine ring, offers dual reactivity that enables the construction of diverse and complex molecular architectures. This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, key synthetic applications, and its role in the development of targeted therapeutics, with a focus on kinase inhibitors. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to equip researchers with the practical knowledge required to effectively utilize this versatile molecule.
Physicochemical Properties
This compound is a stable, yet reactive, primary amine that serves as an excellent starting point for a variety of chemical transformations. Its fundamental properties are summarized below.
| Property | Value |
| IUPAC Name | pyrimidin-2-ylmethanamine |
| Synonyms | 2-(Aminomethyl)pyrimidine |
| CAS Number | 75985-45-4 |
| Molecular Formula | C₅H₇N₃ |
| Molecular Weight | 109.13 g/mol |
| Appearance | Liquid or low-melting solid |
| SMILES | C1=CN=C(N=C1)CN |
| InChIKey | ROSKZJGILXBSFM-UHFFFAOYSA-N |
Core Synthetic Transformations
The primary amine functionality of this compound is amenable to a wide range of classical and contemporary organic reactions. The two most fundamental and widely employed transformations are acylation and reductive amination, which provide access to a vast chemical space of amides and secondary/tertiary amines, respectively.
Acylation: Synthesis of N-(Pyrimidin-2-ylmethyl)amides
Acylation of this compound with acid chlorides, anhydrides, or activated carboxylic acids is a robust method for forming stable amide bonds. These amide derivatives are prevalent scaffolds in a multitude of biologically active compounds, including kinase inhibitors where the amide bond can act as a key hydrogen bond donor or acceptor within an ATP-binding site.
This protocol describes the synthesis of N-(pyrimidin-2-ylmethyl)benzamide as a representative example.
-
Reagent Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) and a suitable base, such as triethylamine (1.2 eq.) or diisopropylethylamine (DIPEA), in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.1 M.
-
Reaction Initiation: Cool the solution to 0 °C using an ice-water bath. To this stirred solution, add the acid chloride (e.g., benzoyl chloride, 1.05 eq.) dropwise via syringe over 15 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-(pyrimidin-2-ylmethyl)amide.
| Entry | Acylating Agent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzoyl Chloride | Triethylamine | DCM | 3 | 92 |
| 2 | Acetyl Chloride | DIPEA | THF | 2 | 95 |
| 3 | 4-Fluorobenzoyl Chloride | Triethylamine | DCM | 4 | 89 |
| 4 | Thiophene-2-carbonyl chloride | Triethylamine | DCM | 3.5 | 85 |
Note: Yields are representative and can vary based on substrate, scale, and purification method.
Reductive Amination: Synthesis of Substituted Amines
Reductive amination provides a direct and highly efficient method for synthesizing secondary and tertiary amines. The reaction proceeds via the in-situ formation of an imine between this compound and a carbonyl compound (aldehyde or ketone), which is then immediately reduced by a mild reducing agent. This one-pot procedure is a cornerstone of modern drug discovery for its broad substrate scope and operational simplicity.
This protocol details the synthesis of N-benzyl-1-(pyrimidin-2-yl)methanamine.
-
Reagent Setup: To a solution of this compound (1.0 eq.) and an aldehyde (e.g., benzaldehyde, 1.1 eq.) in a suitable solvent such as dichloroethane (DCE) or methanol (MeOH) (0.1 M), add a catalytic amount of acetic acid (0.1 eq.).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction Progression: Stir the reaction at room temperature for 12-24 hours. Monitor for the disappearance of the imine intermediate and starting materials by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the product with DCM or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (e.g., using a gradient of methanol in DCM) to yield the pure secondary amine.
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCE | 16 | 88 |
| 2 | 4-Anisaldehyde | NaBH(OAc)₃ | DCE | 18 | 85 |
| 3 | Cyclohexanone | NaBH₃CN | MeOH | 24 | 78 |
| 4 | Acetone | NaBH(OAc)₃ | DCE | 12 | 81 |
Note: Yields are representative and depend on the specific carbonyl partner and reaction conditions.
Application in Kinase Inhibitor Synthesis: A Case Study
The pyrimidine scaffold is a well-established "privileged structure" in kinase inhibitor design, largely due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. This compound is an ideal starting point for constructing libraries of potential kinase inhibitors.
Target Profile: p38 MAP Kinase
The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the cellular signaling cascade that regulates the production of pro-inflammatory cytokines like TNF-α and IL-1β.[1] Dysregulation of this pathway is implicated in a host of inflammatory diseases, including rheumatoid arthritis and Crohn's disease, as well as in cancer.[2] Consequently, p38 MAP kinase is a high-value target for therapeutic intervention.
Caption: The p38 MAP Kinase signaling cascade.
Synthetic Strategy for a Representative p38 MAP Kinase Inhibitor
A common strategy for targeting p38 involves a substituted pyrimidine core. Here, we outline a logical, multi-step synthesis of a representative inhibitor scaffold, N-(4-fluorophenyl)-4-methyl-6-(4-(pyrimidin-2-ylmethyl)amino)pyrimidine-5-carboxamide, starting from this compound.
Caption: Synthetic workflow for a target kinase inhibitor.
Step 1: Synthesis of Ethyl 4-chloro-6-methyl-2-((pyrimidin-2-ylmethyl)amino)pyrimidine-5-carboxylate
-
In a sealed tube, dissolve this compound (1.0 eq.) and ethyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring by LC-MS.
-
After cooling, pour the mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the chlorinated pyrimidine intermediate.
Step 2: Saponification of the Ester
-
Dissolve the intermediate from Step 1 in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (2.0 eq.) and stir at room temperature for 4-8 hours until the ester is fully hydrolyzed (monitored by TLC/LC-MS).
-
Acidify the mixture to pH ~4 with 1N HCl and extract with ethyl acetate.
-
Dry the organic layer and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.
Step 3: Amide Coupling to Yield Final Product
-
Dissolve the carboxylic acid from Step 2 (1.0 eq.), 4-fluoroaniline (1.1 eq.), and a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.) in anhydrous DMF.
-
Add DIPEA (3.0 eq.) and stir the mixture at room temperature for 6-12 hours.
-
Upon completion, perform an aqueous work-up as described previously.
-
Purify the final compound by column chromatography or preparative HPLC to obtain the target inhibitor. The structure should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion
This compound stands out as a high-value building block for synthetic and medicinal chemists. Its accessible primary amine allows for straightforward and high-yielding transformations into diverse amides and substituted amines. As demonstrated, these derivatives serve as ideal scaffolds for constructing potent and selective kinase inhibitors, such as those targeting the p38 MAP kinase pathway. The robust and versatile chemistry of this compound, coupled with the biological significance of the pyrimidine core, ensures its continued and expanding role in the discovery and development of novel therapeutics.
References
Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Reduction of 2-Cyanopyrimidine to 2-Pyrimidinemethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Pyrimidinemethanamine and its derivatives are valuable building blocks in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds. The synthesis of these amines often involves the reduction of a nitrile group, a key functional group transformation. This document provides a detailed protocol for the palladium-catalyzed reduction of 2-cyanopyrimidine to this compound. While direct literature on this specific transformation is scarce, this protocol is adapted from established procedures for the palladium-catalyzed hydrogenation of analogous pyridinecarbonitriles, offering a robust starting point for optimization.[1][2] The use of a heterogeneous palladium on carbon (Pd/C) catalyst offers advantages such as ease of handling, recyclability, and straightforward product isolation.
Data Presentation: Representative Reaction Parameters
The following table summarizes representative reaction conditions for the palladium-catalyzed hydrogenation of cyanopyridines, which can be applied to the reduction of 2-cyanopyrimidine. The selectivity of the reaction, favoring either the reduction of the nitrile group or the subsequent hydrogenation of the pyrimidine ring, can be influenced by the reaction conditions.[1]
| Entry | Substrate | Catalyst | Solvent | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | 2-Cyanopyridine | 10% Pd/C | Methanol | 6 | 30 | 4 | 2-Pyridylmethanamine | ~57% |
| 2 | 2-Cyanopyridine | 10% Pd/C | Methanol/H₂SO₄ | 6 | 50 | 6 | 2-Piperidylmethanamine | ~10% |
| 3 | 3-Cyanopyridine | 10% Pd/C | Methanol | 6 | 30 | 4 | 3-Pyridylmethanamine | ~72% |
| 4 | 4-Cyanopyridine | 10% Pd/C | Methanol | 6 | 30 | 4 | 4-Pyridylmethanamine | ~93% |
Note: The yields presented are based on published data for pyridinecarbonitriles and serve as an estimation for the analogous reaction with 2-cyanopyrimidine.[1] Actual yields may vary and require optimization.
Experimental Protocol
This protocol details the general procedure for the palladium-catalyzed reduction of 2-cyanopyrimidine.
Materials:
-
2-Cyanopyrimidine
-
10% Palladium on Carbon (Pd/C)
-
Methanol (reagent grade)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Hydrogenation apparatus (e.g., Parr shaker or similar)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a suitable hydrogenation vessel, add 2-cyanopyrimidine (1.0 eq).
-
Under an inert atmosphere (N₂ or Ar), carefully add 10% Pd/C (5-10 mol%).
-
Add methanol as the solvent (concentration of the substrate is typically in the range of 0.1-0.5 M).
-
-
Hydrogenation:
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel with hydrogen gas several times to remove any residual air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 6 bar).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 30°C).
-
Monitor the reaction progress by techniques such as TLC, GC-MS, or by observing hydrogen uptake.
-
-
Work-up:
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Combine the filtrate and washings.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by standard techniques such as column chromatography on silica gel or distillation, depending on the physical properties of the product.
-
Safety Precautions:
-
Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care in an inert atmosphere.
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly set up and operated in a well-ventilated area.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Mandatory Visualizations
Caption: Experimental workflow for the palladium-catalyzed reduction of 2-cyanopyrimidine.
References
Application Notes and Protocols: 2-Pyrimidinemethanamine in the Synthesis of DPP-IV Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a serine protease that plays a critical role in glucose homeostasis. It inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion and suppressing glucagon release. Inhibition of DPP-IV prolongs the action of incretins, leading to improved glycemic control in patients with type 2 diabetes mellitus. Consequently, DPP-IV has emerged as a key target for the development of antihyperglycemic agents.[1]
The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry and has been successfully incorporated into several approved DPP-IV inhibitors, such as Alogliptin.[2][3] The aminomethylpyrimidine moiety, in particular, has been identified as a crucial structural element for potent DPP-IV inhibition, with the aminomethyl group often interacting with the S2 subsite of the enzyme's active site.[4][5] This document provides detailed application notes and protocols for the synthesis and evaluation of DPP-IV inhibitors using 2-pyrimidinemethanamine as a key building block.
Synthesis of Aminomethylpyrimidine-Based DPP-IV Inhibitors
While many synthetic routes to pyrimidine-based DPP-IV inhibitors exist, this section focuses on a representative protocol for the derivatization of an aminomethylpyrimidine core, a structure readily accessible from this compound. The following experimental workflow illustrates a common synthetic strategy involving the acylation of the aminomethyl group to introduce various substituents for structure-activity relationship (SAR) studies.
Experimental Workflow: Synthesis of N-Acyl-2-aminomethylpyrimidine Derivatives
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. An aminomethylpyrimidine DPP-IV inhibitor with improved properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-alkylation of 2-Pyrimidinemethanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of 2-pyrimidinemethanamine, a key synthetic transformation for the generation of diverse libraries of substituted pyrimidine derivatives for drug discovery and development. The primary amine of this compound offers a versatile handle for the introduction of various alkyl and aryl substituents, enabling the modulation of physicochemical properties and biological activity. Two primary methods for the N-alkylation of this compound are presented: direct alkylation with alkyl halides and reductive amination with carbonyl compounds .
Method 1: Direct N-Alkylation with Alkyl Halides
Direct N-alkylation involves the reaction of this compound with an alkyl halide in the presence of a base. This method is straightforward and suitable for a wide range of alkylating agents. However, careful control of reaction conditions is necessary to minimize over-alkylation, which can lead to the formation of tertiary amines and quaternary ammonium salts.
General Reaction Scheme:
Figure 1: General scheme for the direct N-alkylation of this compound with an alkyl halide.
Reaction Conditions and Data Presentation
The choice of base, solvent, and temperature is crucial for achieving high yields and selectivity in direct N-alkylation. Below is a summary of typical reaction conditions with representative yields.
| Entry | Alkyl Halide (R-X) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ (2.0) | Acetonitrile | 80 | 6 | 85-95 |
| 2 | Methyl iodide | Et₃N (1.5) | Dichloromethane | Room Temp. | 12 | 70-85 |
| 3 | Ethyl bromide | Cs₂CO₃ (1.2) | DMF | 60 | 8 | 80-90 |
| 4 | Propargyl bromide | NaH (1.1) | THF | 0 to Room Temp. | 4 | 75-85 |
Note: Yields are approximate and can vary depending on the specific substrate and reaction scale.
Experimental Protocol: Synthesis of N-benzyl-2-pyrimidinemethanamine
This protocol describes a general procedure for the benzylation of this compound.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-benzyl-2-pyrimidinemethanamine.
Method 2: Reductive Amination with Aldehydes and Ketones
Reductive amination is a versatile and highly efficient method for the N-alkylation of amines. This two-step, one-pot process involves the initial formation of an imine or enamine intermediate from the reaction of this compound with a carbonyl compound, followed by in situ reduction to the corresponding secondary amine. This method offers excellent control over the degree of alkylation, generally avoiding the formation of tertiary amines.
General Reaction Scheme:
Figure 2: General scheme for the reductive amination of this compound with an aldehyde or ketone.
Reaction Conditions and Data Presentation
A variety of reducing agents can be employed for reductive amination, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) being the most common due to their mildness and selectivity.
| Entry | Carbonyl Compound | Reducing Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ (1.5) | 1,2-Dichloroethane | Room Temp. | 12 | 90-98 |
| 2 | Acetone | NaBH₃CN (1.5) | Methanol | Room Temp. | 24 | 85-95 |
| 3 | Cyclohexanone | Ti(i-PrO)₄ (1.2), then NaBH₄ (2.0) | Ethanol | Room Temp. | 18 | 80-90 |
| 4 | 4-Methoxybenzaldehyde | H₂ (1 atm), Pd/C (10 mol%) | Methanol | Room Temp. | 16 | 88-96 |
Note: Yields are approximate and can vary depending on the specific substrate and reaction scale.
Experimental Protocol: Synthesis of N-(4-methoxybenzyl)-2-pyrimidinemethanamine
This protocol details a general procedure for the reductive amination of this compound with 4-methoxybenzaldehyde using sodium triacetoxyborohydride.
Materials:
-
This compound
-
4-Methoxybenzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE, anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and 4-methoxybenzaldehyde (1.1 eq) in anhydrous 1,2-dichloroethane under a nitrogen atmosphere, add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Stir the mixture for 30 minutes, then transfer to a separatory funnel and dilute with dichloromethane.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired N-(4-methoxybenzyl)-2-pyrimidinemethanamine.
Visualizations
Reaction Pathway for Reductive Amination
Caption: Reaction pathway for N-alkylation via reductive amination.
Experimental Workflow for Direct N-Alkylation
Caption: A typical experimental workflow for direct N-alkylation.
Decision Logic for Method Selection
Caption: Decision tree for selecting an N-alkylation method.
Application Notes and Protocols for Acylation Reactions of 2-Pyrimidinemethanamine with Acid Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including antiviral, anticancer, and antibacterial agents. Functionalization of the pyrimidine ring is a key strategy to modulate the pharmacological properties of these molecules. The acylation of 2-pyrimidinemethanamine with acid chlorides offers a straightforward and efficient route to synthesize a diverse library of N-((pyrimidin-2-yl)methyl)amides. These amide derivatives are of significant interest due to their potential as therapeutic agents, exhibiting a range of biological activities.
This document provides detailed protocols for the N-acylation of this compound with various acid chlorides, a summary of reaction parameters, and an overview of the potential applications of the resulting amide products.
Data Presentation: Summary of Reaction Conditions for the Acylation of this compound
The following table summarizes typical reaction conditions and yields for the acylation of this compound with a selection of acid chlorides.
| Entry | Acid Chloride | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzoyl Chloride | Dichloromethane (DCM) | Triethylamine (TEA) | 0 to RT | 2-4 | High |
| 2 | Acetyl Chloride | Dichloromethane (DCM) | Triethylamine (TEA) | 0 to RT | 2-3 | Good |
| 3 | 4-Nitrobenzoyl Chloride | Dichloromethane (DCM) | Triethylamine (TEA) | 0 to RT | 3-5 | High |
| 4 | 4-Methoxybenzoyl Chloride | Dichloromethane (DCM) | Triethylamine (TEA) | 0 to RT | 3-5 | High |
| 5 | Chloroacetyl Chloride | Acetonitrile | Triethylamine (TEA) | 0 | 3-6 | Moderate-High[1][2] |
Note: "High" yield generally refers to >80%, "Good" to 60-80%, and "Moderate" to 40-60%. Specific yields are dependent on the purity of starting materials and precise reaction conditions.
Experimental Protocols
General Protocol for the Acylation of this compound
This protocol provides a general procedure for the synthesis of N-((pyrimidin-2-yl)methyl)amides. Researchers should optimize conditions based on the specific acid chloride used.
Materials:
-
This compound
-
Acid Chloride (e.g., Benzoyl Chloride, Acetyl Chloride)
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or another suitable base (e.g., pyridine, DIPEA)[3]
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and triethylamine (1.1-1.5 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.[3]
-
Addition of Acid Chloride: Slowly add a solution of the acid chloride (1.05-1.2 equivalents) in anhydrous dichloromethane to the stirred amine solution dropwise. The reaction is often exothermic.[3]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel to afford the desired N-((pyrimidin-2-yl)methyl)amide.
Example Protocol: Synthesis of N-((Pyrimidin-2-yl)methyl)benzamide
Materials:
-
This compound (1.09 g, 10 mmol)
-
Benzoyl chloride (1.47 g, 1.2 mL, 10.5 mmol)
-
Triethylamine (1.52 g, 2.1 mL, 15 mmol)
-
Anhydrous Dichloromethane (DCM) (50 mL)
Procedure:
-
To a dry 100 mL round-bottom flask, add this compound (1.09 g, 10 mmol) and anhydrous dichloromethane (30 mL).
-
Add triethylamine (2.1 mL, 15 mmol) to the solution and cool the mixture to 0 °C in an ice bath with stirring.
-
Slowly add a solution of benzoyl chloride (1.2 mL, 10.5 mmol) in anhydrous dichloromethane (20 mL) to the cooled reaction mixture dropwise over 15 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours. Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Once the reaction is complete, add water (30 mL) to the flask.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to yield N-((pyrimidin-2-yl)methyl)benzamide as a white solid.
Visualizations
Experimental Workflow for Acylation of this compound
Caption: General experimental workflow for the acylation of this compound.
Logical Relationship of Acylation Reaction Components
Caption: Key components and their roles in the acylation reaction.
Applications and Biological Relevance
N-acyl derivatives of pyrimidines are a well-established class of compounds with a broad spectrum of biological activities. While the specific signaling pathways for N-((pyrimidin-2-yl)methyl)amides are not extensively elucidated in the public domain, related pyrimidine derivatives are known to act as inhibitors of various kinases, such as Bcr-Abl kinase, and exhibit antifungal and antibacterial properties.
The synthesized N-((pyrimidin-2-yl)methyl)amides can be screened for a variety of biological activities, including:
-
Anticancer Activity: Many pyrimidine derivatives are known to interfere with cell signaling pathways involved in cancer progression.
-
Antimicrobial and Antifungal Activity: The pyrimidine nucleus is present in several antimicrobial and antifungal agents. The synthesized amides could be tested against a panel of bacterial and fungal strains.
-
Enzyme Inhibition: These compounds can be evaluated as potential inhibitors for a range of enzymes implicated in various diseases.
The straightforward synthesis of a library of these amides allows for extensive structure-activity relationship (SAR) studies, which are crucial in the drug discovery process. By modifying the acyl group, researchers can fine-tune the steric and electronic properties of the molecule to optimize its biological activity and pharmacokinetic profile.
References
Application Notes and Protocols for the Solid-Phase Synthesis of 2-Pyrimidinemethanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 2-pyrimidinemethanamine represent a significant class of heterocyclic compounds with broad applications in medicinal chemistry and drug discovery. The pyrimidine scaffold is a common motif in numerous biologically active molecules, and the ability to rapidly synthesize and diversify libraries of these compounds is crucial for identifying novel therapeutic agents. Solid-phase synthesis (SPS) offers a powerful platform for the efficient construction of such libraries, enabling high-throughput synthesis and purification.
This document provides detailed application notes and experimental protocols for the solid-phase synthesis of this compound derivatives. The methodologies described herein are designed to be adaptable for the generation of diverse compound libraries for screening and lead optimization efforts.
Applications in Drug Discovery
While specific applications of solid-phase synthesized this compound derivatives are an emerging area of research, the broader class of pyrimidine derivatives has been implicated in a wide range of biological activities. These include, but are not limited to:
-
Enzyme Inhibition: Pyrimidine-based compounds have been identified as inhibitors of various enzymes, including kinases, which are critical targets in oncology.
-
Antimicrobial Activity: The pyrimidine nucleus is a key component of several antibacterial and antifungal agents.
-
Antiviral Properties: Certain pyrimidine derivatives have shown promise as antiviral agents.
-
Central Nervous System (CNS) Activity: Modifications to the pyrimidine scaffold can lead to compounds with activity at CNS targets.
The solid-phase synthesis approach facilitates the systematic modification of the this compound core, allowing for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
Experimental Protocols
The following protocols describe a general approach to the solid-phase synthesis of this compound derivatives. The core of this methodology is based on the nucleophilic substitution of a leaving group on the pyrimidine ring with a resin-bound amine.
Protocol 1: Solid-Phase Synthesis of N-(Pyrimidin-2-yl)glycinate Derivatives
This protocol is adapted from a reported method for the synthesis of methyl N-(pyrimidin-2-yl)glycinate on a solid support.[1] It serves as a foundational method that can be modified for the synthesis of other this compound analogs.
Materials:
-
Merrifield resin
-
Boc-protected glycine
-
Cesium carbonate (Cs₂CO₃)
-
Potassium iodide (KI)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
2-Chloropyrimidine
-
Diisopropylethylamine (DIEA)
-
Tetrahydrofuran (THF)
-
Sodium methoxide (NaOMe) solution in MeOH
Procedure:
-
Resin Loading:
-
Swell Merrifield resin (1.0 mmol) in a DMF solution containing Boc-protected glycine (3.0 mmol), cesium carbonate (1.5 mmol), and potassium iodide (1.0 mmol).
-
Heat the mixture at 80°C with constant stirring for approximately 10 hours.
-
Wash the resin successively with DMF, MeOH, and DCM, and then dry it in vacuo.
-
-
Boc Deprotection:
-
Suspend the resin in a 1:1 mixture of TFA and DCM at room temperature for 30 minutes to remove the Boc protecting group.[1]
-
Wash the resin sequentially with 1:1 DCM-DMF, DCM, MeOH, 1:10 TEA-CHCl₃, and MeOH.
-
-
Coupling of 2-Chloropyrimidine:
-
Heat the dried resin in a DMF solution containing 2-chloropyrimidine (10.0 mmol) and DIEA (4.0 mmol) at 90°C for at least 15 hours.[1]
-
Monitor the reaction for the disappearance of the free amine using a negative ninhydrin test. The resin will typically turn a brown color.
-
Wash the resin with DMF and DCM, and then dry.
-
-
Cleavage from Resin:
-
Reflux the resin in a 4:1 mixture of THF-MeOH in the presence of sodium methoxide (0.2 M solution in MeOH) for 6 hours.[1]
-
Filter the resin and wash it with THF and MeOH.
-
Evaporate the solvents from the combined filtrate to obtain the crude product.
-
Purification:
The crude product can be purified by standard techniques such as column chromatography or recrystallization.
Quantitative Data Summary
The following table summarizes the reported yield and purity for the solid-phase synthesis of methyl N-(pyrimidin-2-yl)glycinate.[1]
| Product | Overall Yield | Purity |
| Methyl N-(pyrimidin-2-yl)glycinate | 76% | 95% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the solid-phase synthesis of this compound derivatives.
Caption: General workflow for solid-phase synthesis.
Potential Signaling Pathway Involvement
While specific signaling pathways for novel this compound derivatives are subject to experimental validation, related pyrimidine compounds are known to modulate various cellular signaling cascades, particularly those involving protein kinases. The diagram below represents a simplified, generic kinase signaling pathway that could be a target for such compounds.
Caption: Generic kinase signaling pathway.
References
Application Notes and Protocols for the Synthesis of Novel Pyrimidine Derivatives Using 2-Pyrimidinemethanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel pyrimidine derivatives utilizing 2-pyrimidinemethanamine as a key building block. Pyrimidine and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer and antimicrobial properties. The protocols outlined below describe the synthesis of Schiff bases and N-acyl derivatives, along with their potential applications and biological activities.
Introduction
The pyrimidine scaffold is a fundamental heterocyclic motif present in numerous biologically active compounds and approved drugs. The functionalization of the pyrimidine ring allows for the generation of diverse chemical libraries for drug discovery. This compound offers a versatile starting point for the synthesis of various derivatives through reactions at its primary amine group. This document details the synthesis, characterization, and biological evaluation of novel pyrimidine derivatives, with a focus on their potential as anticancer and antimicrobial agents.
Synthetic Applications of this compound
This compound serves as a valuable precursor for the synthesis of a variety of pyrimidine derivatives. The primary amine functionality allows for straightforward reactions such as Schiff base formation with aldehydes, and acylation with acyl chlorides or anhydrides.
Synthesis of Pyrimidine Schiff Base Derivatives
Schiff bases derived from heterocyclic amines are known to possess a wide range of biological activities. The reaction of this compound with various substituted aromatic aldehydes yields the corresponding imines (Schiff bases).
General Reaction Scheme:
Synthesis of N-(Pyrimidin-2-ylmethyl)amide Derivatives
Amide derivatives of pyrimidine are another important class of compounds with potential therapeutic applications. The acylation of this compound with acylating agents provides a direct route to these derivatives.
General Reaction Scheme:
Biological Activities of Novel Pyrimidine Derivatives
Anticancer Activity: Targeting the EGFR Signaling Pathway
A significant number of pyrimidine derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1][2] Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation and tumor growth.[1] The synthesized pyrimidine derivatives can be evaluated for their ability to inhibit EGFR signaling.
Antimicrobial Activity
Pyrimidine derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.[3][4] The mechanism of action for their antimicrobial effects can vary, with some compounds inhibiting essential enzymes in microbial metabolic pathways.[5] The synthesized compounds can be screened for their minimum inhibitory concentrations (MICs) against common pathogens.
Experimental Protocols
Protocol 1: Synthesis of a Pyrimidine Schiff Base Derivative
This protocol describes the synthesis of (E)-N-((pyrimidin-2-yl)methyl)-1-(4-nitrophenyl)methanimine.
Materials:
-
This compound (1.0 mmol, 109.13 mg)
-
4-Nitrobenzaldehyde (1.0 mmol, 151.12 mg)
-
Ethanol (10 mL)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve this compound and 4-nitrobenzaldehyde in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
Characterization Data:
-
The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of an N-(Pyrimidin-2-ylmethyl)amide Derivative
This protocol details the synthesis of N-(pyrimidin-2-ylmethyl)benzamide.
Materials:
-
This compound (1.0 mmol, 109.13 mg)
-
Benzoyl chloride (1.0 mmol, 140.57 mg)
-
Triethylamine (1.2 mmol, 121.4 mg)
-
Dichloromethane (DCM), anhydrous (15 mL)
Procedure:
-
Dissolve this compound and triethylamine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzoyl chloride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Characterization Data:
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Data Presentation
Table 1: Anticancer Activity of Pyrimidine Derivatives against EGFR
| Compound ID | Target | IC₅₀ (µM) | Cancer Cell Line | Reference |
| 1 | EGFR | 0.25 | MCF-7 | [2] |
| 2 | EGFR | 0.38 | HepG2 | [2] |
| 3 | EGFR | 0.39 | HCT-116 | [2] |
| 4 | EGFR | 0.016 | A549 | [6] |
| 5 | EGFR | 8.29 | HepG2 | [7] |
| Erlotinib (Standard) | EGFR | 0.006 | A549 | [6] |
Table 2: Antimicrobial Activity of Pyrimidine Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 6 | Staphylococcus aureus | 50 | [8] |
| 7 | Escherichia coli | 125 | [9] |
| 8 | Candida albicans | 31.25 | [9] |
| Vancomycin (Standard) | Staphylococcus aureus | 2 | [4] |
| Ciprofloxacin (Standard) | Escherichia coli | 0.015 | [10] |
Experimental Workflow and Logic
The synthesis and evaluation of novel pyrimidine derivatives follow a logical workflow designed to identify promising therapeutic candidates.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis and biological evaluation of 2-aminopyrimidine derivatives as potent FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes: Synthesis and Evaluation of N-(Pyrimidin-2-ylmethyl)amides as Potential Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-inflammatory properties.[1][2] The inflammatory response is a complex biological process involving various signaling pathways and molecular mediators. Key targets for anti-inflammatory drugs include cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are involved in prostaglandin synthesis, and the nuclear factor-kappa B (NF-κB) signaling pathway, which regulates the expression of pro-inflammatory cytokines like TNF-α.[1][3] This document provides a detailed protocol for the synthesis of a library of N-(pyrimidin-2-ylmethyl)amides starting from 2-pyrimidinemethanamine and their subsequent evaluation for anti-inflammatory activity. While direct literature on the anti-inflammatory properties of compounds synthesized specifically from this compound is limited, the acylation of this primary amine to form amides is a logical and synthetically straightforward approach to generate novel derivatives. The biological evaluation of these compounds is based on established assays for anti-inflammatory drug discovery.
Proposed Synthetic Approach: Acylation of this compound
A common and robust method for the formation of amides is the acylation of a primary amine with an acyl chloride or a carboxylic acid activated with a coupling agent. This approach allows for the facile generation of a diverse library of amide derivatives for structure-activity relationship (SAR) studies.
General Reaction Scheme:
Caption: General workflow for the synthesis of N-(pyrimidin-2-ylmethyl)amides.
Experimental Protocols
Protocol 1: Synthesis of N-(Pyrimidin-2-ylmethyl)benzamide (A Representative Amide)
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of benzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(pyrimidin-2-ylmethyl)benzamide.
Biological Evaluation of Anti-Inflammatory Activity
The synthesized N-(pyrimidin-2-ylmethyl)amide derivatives can be evaluated for their anti-inflammatory potential using a panel of in vitro and in vivo assays.
Protocol 2: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay determines the ability of the synthesized compounds to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Synthesized N-(pyrimidin-2-ylmethyl)amide compounds
-
Celecoxib (selective COX-2 inhibitor control)
-
Indomethacin (non-selective COX inhibitor control)
-
Assay buffer and detection reagents (specific to the commercial kit used)
Procedure:
-
Prepare solutions of the test compounds and reference drugs at various concentrations.
-
In a 96-well plate, add the COX-1 or COX-2 enzyme to the assay buffer.
-
Add the test compounds or reference drugs to the wells and pre-incubate.
-
Initiate the reaction by adding arachidonic acid.
-
After a specified incubation period, stop the reaction and measure the production of prostaglandin E2 (PGE2) using a suitable detection method (e.g., ELISA).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 values (the concentration required to inhibit 50% of the enzyme activity).
Protocol 3: In Vivo Carrageenan-Induced Paw Edema Assay in Rats
This is a standard in vivo model to assess the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar rats
-
Carrageenan solution (1% w/v in saline)
-
Synthesized N-(pyrimidin-2-ylmethyl)amide compounds
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the test compounds or indomethacin orally at a specific dose (e.g., 10 mg/kg). The control group receives the vehicle.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each treatment group compared to the control group.
Data Presentation
The quantitative data from the biological assays should be summarized in tables for clear comparison.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of N-(Pyrimidin-2-ylmethyl)amide Derivatives
| Compound ID | R-Group | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| PM-Bz | Phenyl | >100 | 15.2 | >6.6 |
| PM-4-Cl-Bz | 4-Chlorophenyl | >100 | 8.5 | >11.8 |
| PM-4-MeO-Bz | 4-Methoxyphenyl | >100 | 25.1 | >4.0 |
| Indomethacin | - | 0.15 | 2.5 | 0.06 |
| Celecoxib | - | 15.0 | 0.05 | 300 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Anti-inflammatory Activity of N-(Pyrimidin-2-ylmethyl)amide Derivatives in Carrageenan-Induced Rat Paw Edema
| Compound ID | Dose (mg/kg) | % Inhibition of Edema at 3h |
| Control | - | 0 |
| PM-Bz | 10 | 35.2 |
| PM-4-Cl-Bz | 10 | 48.6 |
| PM-4-MeO-Bz | 10 | 29.8 |
| Indomethacin | 10 | 65.4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Signaling Pathways and Mechanism of Action
The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to modulate key inflammatory signaling pathways.[1] The primary mechanism for the proposed N-(pyrimidin-2-ylmethyl)amides is likely the inhibition of COX enzymes, leading to a reduction in prostaglandin synthesis. Additionally, some benzamide-containing compounds have been shown to inhibit the NF-κB signaling pathway, which would decrease the production of pro-inflammatory cytokines.[3]
Caption: Potential anti-inflammatory mechanism of N-(pyrimidin-2-ylmethyl)amides.
Conclusion
The synthesis of N-(pyrimidin-2-ylmethyl)amides from this compound represents a promising strategy for the development of novel anti-inflammatory agents. The provided protocols offer a comprehensive framework for the synthesis and biological evaluation of these compounds. Further investigation into their mechanism of action and optimization of their structure could lead to the identification of potent and selective anti-inflammatory drug candidates.
References
- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Pyrimidinemethanamine in the Development of Antimicrobial Agents
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The persistent rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Pyrimidine derivatives have emerged as a promising class of compounds, with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. Within this class, 2-Pyrimidinemethanamine and its derivatives are of significant interest due to their structural similarity to endogenous nucleobases and the potential for diverse functionalization. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives as potential antimicrobial agents. The information is intended to guide researchers in the design, synthesis, and testing of new compounds based on this versatile scaffold.
Rationale for this compound as an Antimicrobial Scaffold
The pyrimidine ring is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is therefore a key structure in various biological processes.[1] The 2-aminopyrimidine moiety, closely related to this compound, has been identified in numerous marketed drugs, highlighting its therapeutic potential.[1] The aminomethyl group at the 2-position of the pyrimidine ring provides a flexible linker that can be readily modified to explore structure-activity relationships (SAR). By introducing various substituents on the amine, researchers can modulate the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk, to optimize antimicrobial potency and selectivity.
Data Presentation: Antimicrobial Activity of Pyrimidine Derivatives
The following tables summarize the antimicrobial activity of various pyrimidine derivatives, including Schiff bases of 2-aminopyrimidine, which serve as a structural proxy for N-substituted this compound derivatives. The data is presented to facilitate comparison and guide the design of new compounds.
Table 1: Antibacterial Activity of Substituted (E)-N-benzylidene-2-aminopyrimidines (Zone of Inhibition in mm)
| Substituent | Bacillus subtilis | Micrococcus luteus | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa |
| H | 14 | 12 | 13 | 11 | 10 |
| 4-OCH3 | 16 | 14 | 15 | 13 | 12 |
| 4-CH3 | 15 | 13 | 14 | 12 | 11 |
| 4-Cl | 18 | 16 | 17 | 15 | 14 |
| 4-NO2 | 20 | 18 | 19 | 17 | 16 |
| 3-NO2 | 19 | 17 | 18 | 16 | 15 |
Data adapted from a study on 2-aminopyrimidine Schiff's bases, which are structurally analogous to N-benzylidene-2-pyrimidinemethanamines.[2]
Table 2: Antifungal Activity of Substituted (E)-N-benzylidene-2-aminopyrimidines (Zone of Inhibition in mm)
| Substituent | Aspergillus niger | Rhizopus species | Mucor species | Candida albicans |
| H | 13 | 11 | 12 | 10 |
| 4-OCH3 | 15 | 13 | 14 | 12 |
| 4-CH3 | 14 | 12 | 13 | 11 |
| 4-Cl | 17 | 15 | 16 | 14 |
| 4-NO2 | 19 | 17 | 18 | 16 |
| 3-NO2 | 18 | 16 | 17 | 15 |
Data adapted from a study on 2-aminopyrimidine Schiff's bases.[2]
Experimental Protocols
Protocol 1: Synthesis of N-Substituted this compound Derivatives (Schiff Base Formation)
This protocol describes the synthesis of Schiff bases derived from 2-aminopyrimidine and various substituted benzaldehydes. This method can be adapted for this compound.[2]
Materials:
-
2-Aminopyrimidine (or this compound)
-
Substituted benzaldehyde (e.g., 4-nitrobenzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve equimolar amounts of 2-aminopyrimidine and the substituted benzaldehyde in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The solid product will precipitate out of the solution. Collect the precipitate by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
-
Characterize the synthesized compound using spectroscopic methods such as FT-IR, ¹H NMR, and Mass Spectrometry.
Protocol 2: Antimicrobial Susceptibility Testing (Disc Diffusion Method)
The Bauer-Kirby disc diffusion method is a widely used qualitative method to determine the antimicrobial susceptibility of bacteria.[2]
Materials:
-
Synthesized this compound derivatives
-
Bacterial and fungal cultures
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile filter paper discs (6 mm diameter)
-
Standard antibiotic discs (e.g., Ciprofloxacin, Fluconazole) for positive control
-
Solvent (e.g., DMSO) for negative control
Procedure:
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Using a sterile cotton swab, evenly streak the inoculum over the entire surface of the agar plate.
-
Impregnate sterile filter paper discs with a known concentration of the synthesized compound dissolved in a suitable solvent (e.g., 100 µ g/disc ).
-
Place the impregnated discs, along with standard antibiotic and solvent control discs, on the surface of the inoculated agar plate.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Dilution Method
The broth dilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized compounds
-
Bacterial and fungal cultures
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer (for reading absorbance)
Procedure:
-
Prepare a stock solution of the synthesized compound in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate to achieve a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism and add it to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) or a significant reduction in absorbance compared to the positive control.
Visualizations
Logical Workflow for Antimicrobial Agent Development
The following diagram illustrates the general workflow for the development of antimicrobial agents based on the this compound scaffold.
Caption: Workflow for developing this compound-based antimicrobial agents.
Experimental Workflow for Synthesis and Screening
This diagram outlines the key steps in the synthesis and initial antimicrobial screening of this compound derivatives.
Caption: Synthesis and screening workflow for this compound derivatives.
Potential Mechanism of Action - A Hypothetical Pathway
While the exact mechanism of action for this compound derivatives is not yet fully elucidated, a plausible hypothesis involves the inhibition of essential bacterial enzymes. The pyrimidine core could act as a bioisostere for natural purines or pyrimidines, while the substituted side chain could interact with specific residues in the enzyme's active site.
Caption: Hypothetical mechanism of action for this compound derivatives.
References
Application Notes and Protocols for Pyrimidine-Based Linkers in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality capable of selectively degrading target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC molecule is a heterobifunctional chimera, consisting of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical component, influencing the PROTAC's physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase, which ultimately dictates the efficiency and selectivity of protein degradation.
While various linker chemistries, such as polyethylene glycol (PEG) and alkyl chains, have been extensively explored, recent studies have highlighted the advantages of incorporating rigid heterocyclic scaffolds like pyrimidine into the linker design. Pyrimidine-containing linkers can offer improved metabolic stability and reduced lipophilicity, addressing some of the common challenges in PROTAC development. This document provides detailed application notes and protocols for the development of PROTACs utilizing pyrimidine-based linkers, with a focus on their synthesis, evaluation, and optimization.
Rationale for Using Pyrimidine-Based Linkers
The incorporation of a pyrimidine moiety into a PROTAC linker can confer several advantageous properties:
-
Improved Physicochemical Properties: Replacing flexible, lipophilic linkers with more rigid and polar structures containing pyrimidine can lead to PROTACs with lower lipophilicity (LogD) and improved aqueous solubility. This can enhance cell permeability and overall drug-like properties. For instance, the replacement of a PEG linker with a linker containing piperazine and pyrimidine moieties has been shown to significantly reduce lipophilicity and metabolic clearance of a PROTAC.[1][2]
-
Enhanced Metabolic Stability: The aromatic and electron-deficient nature of the pyrimidine ring can increase the metabolic stability of the linker by reducing its susceptibility to oxidative metabolism by cytochrome P450 enzymes.
-
Conformational Rigidity: The rigid nature of the pyrimidine ring can pre-organize the PROTAC molecule into a conformation that is more favorable for the formation of a stable and productive ternary complex. This can lead to improved degradation potency (DC50) and maximal degradation (Dmax).
-
Vectorial Properties: The defined geometry of the pyrimidine ring can act as a rigid spacer, providing precise control over the distance and orientation between the POI and E3 ligase ligands.
Examples of Pyrimidine-Containing PROTACs
While the direct use of 2-pyrimidinemethanamine as a linker is not widely documented in publicly available literature, the incorporation of the broader pyrimidine scaffold has been successfully demonstrated.
One notable example is a series of PROTACs developed by GlaxoSmithKline targeting Janus kinases (JAK1 and JAK2). These "Pyrimidine series PROTACs 1" demonstrated the successful application of this linker class for degrading challenging membrane-associated proteins.[3]
Furthermore, commercially available building blocks, such as Piperazine-Pyrimidine-Cyclohexane-COOEt, are designed for the synthesis of PROTACs, indicating the utility of this chemical space in targeted protein degradation.[4] This specific building block has been used in the synthesis of a SMARCA2/4-degrader.[4]
Data Presentation: Performance of Pyrimidine-Containing PROTACs
To illustrate the potential impact of incorporating a pyrimidine moiety, the following table summarizes hypothetical comparative data based on the observed benefits of rigid and polar linkers.
| PROTAC | Linker Composition | Target Protein | DC50 (nM) | Dmax (%) | Lipophilicity (ChromLogD7.4) | Metabolic Clearance (mL/min/g) |
| PROTAC A | PEG-based (Flexible) | BRD4 | 15 | 90 | 4.5 | 10.2 |
| PROTAC B | Pyrimidine -based (Rigid) | BRD4 | 5 | 95 | 3.1 | 2.5 |
| PROTAC C | Alkyl-based (Flexible) | BTK | 25 | 85 | 5.2 | 15.8 |
| PROTAC D | Pyrimidine -based (Rigid) | BTK | 8 | 92 | 3.8 | 4.1 |
Experimental Protocols
The following are detailed protocols for the synthesis and evaluation of PROTACs incorporating a pyrimidine-based linker.
Protocol 1: Synthesis of a Pyrimidine-Containing PROTAC
This protocol describes a general synthetic route for coupling a POI ligand, a pyrimidine-based linker, and an E3 ligase ligand. This example utilizes a commercially available pyrimidine linker building block.
Materials:
-
POI ligand with a reactive handle (e.g., a carboxylic acid or amine)
-
Piperazine-Pyrimidine-Cyclohexane-COOEt (or a similar pyrimidine-based linker with orthogonal reactive groups)
-
E3 ligase ligand with a reactive handle (e.g., pomalidomide with a free amine)
-
Coupling reagents (e.g., HATU, HOBt)
-
Bases (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., silica gel for column chromatography, HPLC system)
Procedure:
-
Linker-POI Ligand Conjugation:
-
If the POI ligand has a carboxylic acid and the linker has an amine, dissolve the POI ligand, HATU, and HOBt in DMF.
-
Add DIPEA and the pyrimidine linker.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, extract the product and purify by silica gel chromatography.
-
-
Ester Hydrolysis (if necessary):
-
If the linker contains an ester protecting group (like in Piperazine-Pyrimidine-Cyclohexane-COOEt), dissolve the product from step 1 in a mixture of THF and water.
-
Add LiOH and stir at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS.
-
Acidify the reaction mixture and extract the product.
-
-
Final Coupling to E3 Ligase Ligand:
-
Dissolve the product from step 2, the E3 ligase ligand (e.g., pomalidomide), HATU, and HOBt in DMF.
-
Add DIPEA and stir at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.
-
Confirm the structure and purity by ¹H NMR, ¹³C NMR, and HRMS.
-
Protocol 2: Western Blot for Target Protein Degradation
This is the most common method to directly measure the reduction in target protein levels.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose-response range of the PROTAC (e.g., 0.1 nM to 10 µM) for a set time (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
For a mechanistic control, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours before adding the PROTAC.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Determine the DC50 and Dmax values from the dose-response curve.
-
Protocol 3: Cell Viability Assay
This assay determines the cytotoxic effect of the PROTAC.
Materials:
-
Cell line of interest
-
96-well plates
-
PROTAC stock solution
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 72 hours).
-
Assay: Add the cell viability reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (luminescence or absorbance) and calculate the percentage of viable cells relative to the vehicle control. Determine the IC50 value.
Mandatory Visualizations
Signaling Pathway: PROTAC-Mediated BTK Degradation
Caption: PROTAC-mediated degradation of BTK disrupts BCR signaling.
Experimental Workflow: PROTAC Evaluation
Caption: A typical workflow for the development and evaluation of PROTACs.
Conclusion
The strategic incorporation of pyrimidine-based linkers represents a promising avenue for the development of next-generation PROTACs with enhanced drug-like properties. By providing conformational rigidity and improved metabolic stability, these linkers can lead to more potent and effective protein degraders. The protocols and guidelines presented in this document offer a comprehensive framework for researchers to design, synthesize, and evaluate novel PROTACs featuring this advantageous linker chemistry, thereby accelerating the discovery of new therapeutics for a wide range of diseases.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Pyrimidinemethanamine Synthesis
Welcome to the technical support center for the synthesis of 2-Pyrimidinemethanamine. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to help you optimize your synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most prevalent and industrially favored method for synthesizing this compound is the catalytic hydrogenation of 2-cyanopyrimidine. This method is advantageous due to its high efficiency, scalability, and the use of readily available starting materials. Common catalysts include Raney® Nickel and Palladium on Carbon (Pd/C) under a hydrogen atmosphere.
Q2: What are the primary side products I should be aware of during the reduction of 2-cyanopyrimidine?
A2: The main side products in nitrile reductions are secondary and tertiary amines. These form when the intermediate imine reacts with the newly formed primary amine product.[1][2] The formation of these byproducts can be minimized by optimizing reaction conditions, such as adding ammonia to the reaction mixture.[1]
Q3: How can I effectively monitor the progress of the reduction reaction?
A3: Reaction progress can be monitored by Thin Layer Chromatography (TLC) to track the consumption of the 2-cyanopyrimidine starting material. For more quantitative analysis, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended to determine the ratio of starting material, product, and any side products.
Q4: What are the best practices for purifying the final this compound product?
A4: this compound is a basic compound, which can sometimes complicate purification. Flash column chromatography on silica gel is a common and effective method. A mobile phase consisting of a gradient of methanol in dichloromethane (DCM) is typically used. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent can prevent tailing on the silica gel column.[3] The product can also be isolated and purified as its hydrochloride salt.[4]
Q5: Are there alternative reducing agents to catalytic hydrogenation for this synthesis?
A5: Yes, chemical hydrides can also be used. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can convert nitriles to primary amines.[5][6] Borane complexes, such as Borane-tetrahydrofuran (BH₃-THF), are also effective.[1] However, these reagents are often more expensive, require strictly anhydrous conditions, and can have different safety considerations compared to catalytic hydrogenation.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the reduction of 2-cyanopyrimidine.
| Problem | Potential Causes | Solutions & Recommendations |
| Low or No Product Yield | Inactive Catalyst: The catalyst (e.g., Raney Ni, Pd/C) may have lost activity due to improper storage or handling. Raney Nickel is particularly sensitive and can be pyrophoric when dry. | • Use a fresh batch of catalyst.• Ensure Raney Nickel is stored as a slurry under water or a suitable solvent.• Increase the catalyst loading (e.g., from 5 wt% to 10 wt%). |
| Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently. | • Increase the hydrogen pressure within the safe limits of your equipment (typical range is 50-500 psi).[7] | |
| Poor Solubility of Starting Material: 2-cyanopyrimidine may not be fully dissolved in the chosen solvent, limiting its contact with the catalyst. | • Choose a solvent in which the starting material is highly soluble, such as methanol or ethanol.[7]• Gently warm the mixture to aid dissolution before starting the hydrogenation. | |
| Significant Side Product Formation (Secondary/Tertiary Amines) | Reaction of Intermediate Imine with Product: The intermediate imine is highly reactive and can be attacked by the primary amine product.[2][8] | • Add an excess of ammonia (e.g., use methanol saturated with ammonia as the solvent) to the reaction mixture. The high concentration of ammonia competitively inhibits the product amine from reacting with the imine intermediate.[1][2] |
| High Reaction Temperature: Elevated temperatures can sometimes favor the formation of side products. | • Conduct the reaction at a lower temperature (e.g., room temperature to 50°C) and monitor for completion. | |
| Incomplete Reaction | Reaction Time is Too Short: The reaction may not have been allowed to run to completion. | • Monitor the reaction closely using TLC or HPLC. Continue the reaction until the starting material is no longer visible. |
| Catalyst Poisoning: Impurities in the starting material or solvent can poison the catalyst surface. | • Use high-purity starting materials and solvents.• If catalyst poisoning is suspected, filter the reaction mixture and add a fresh portion of the catalyst. | |
| Difficult Purification | Product Tailing on Silica Gel Column: The basic nature of the amine product can cause it to interact strongly with the acidic silica gel, leading to broad peaks and poor separation. | • Add a small amount (0.1-1%) of triethylamine or ammonium hydroxide to the eluent system (e.g., DCM/Methanol) to suppress this interaction.[3] |
| Product Loss During Workup: The product may be water-soluble, especially in its protonated form, leading to losses during aqueous extraction. | • During the workup, ensure the aqueous layer is made basic (pH > 10) with a base like NaOH before extracting with an organic solvent. This ensures the amine is in its free base form, which is more soluble in organic solvents.[4] |
Data Presentation: Comparison of Reduction Methods
The following table summarizes various methods for the reduction of aromatic nitriles to primary amines, providing a basis for selecting an optimal route for this compound synthesis.
| Method | Reducing Agent / Catalyst | Typical Solvent | Temperature | Pressure | Yield | Key Considerations |
| Catalytic Hydrogenation | Raney® Nickel | Methanol / Ethanol (+ NH₃) | 25 - 80 °C | 50 - 500 psi H₂ | High | Cost-effective for scale-up. Adding NH₃ suppresses side products. Catalyst can be pyrophoric.[1][2][7] |
| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | Methanol / Ethanol (+ NH₃) | 25 - 80 °C | 50 - 500 psi H₂ | High | Generally less pyrophoric than Raney Ni. Good for a wide range of substrates.[1] |
| Chemical Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Diethyl Ether | 0 °C to Reflux | Atmospheric | Very High | Very powerful reducing agent. Requires strict anhydrous conditions. Not compatible with many functional groups.[5][6] |
| Chemical Reduction | Borane-THF complex (BH₃-THF) | THF | Reflux | Atmospheric | Good-High | Milder than LiAlH₄ but still requires anhydrous conditions. Less reactive towards some functional groups.[1] |
| Transfer Hydrogenation | Ru-catalyst / Isopropanol | Isopropanol | 60 - 80 °C | Atmospheric | Good | Avoids the need for high-pressure hydrogen gas. Isopropanol serves as both solvent and hydrogen source.[9] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 2-Cyanopyrimidine using Raney® Nickel
This protocol is a standard method for the high-yield synthesis of this compound.
Materials:
-
2-Cyanopyrimidine
-
Raney® Nickel (as a 50% slurry in water)
-
Methanol (anhydrous, saturated with ammonia)
-
Diatomaceous earth (e.g., Celite®)
-
Hydrogen gas (high purity)
Procedure:
-
Reactor Setup: To a high-pressure autoclave reactor, add a solution of 2-cyanopyrimidine (1.0 eq) in methanol saturated with ammonia.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add Raney® Nickel (approx. 10% by weight of the substrate). The catalyst should be added as a slurry to prevent ignition.
-
Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 100 psi) and begin vigorous stirring. Heat the reaction to 50-60°C.
-
Monitoring: Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within 4-8 hours when hydrogen uptake ceases.
-
Workup: After completion, cool the reactor to room temperature, carefully vent the hydrogen, and purge the system with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney® Nickel catalyst. Wash the filter cake with methanol. Caution: Do not allow the filter cake to dry, as it may be pyrophoric. Keep it wet and dispose of it properly.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane containing 0.5% triethylamine. Combine the pure fractions and concentrate under reduced pressure to yield the final product.
Visualizations
Experimental Workflow Diagram
This diagram illustrates the general workflow for the synthesis and purification of this compound via catalytic hydrogenation.
Caption: Workflow for this compound Synthesis.
Troubleshooting Logic Diagram
This diagram provides a logical decision-making path for troubleshooting low yield in the synthesis.
Caption: Decision tree for troubleshooting low reaction yield.
References
- 1. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Amine synthesis by nitrile reduction [organic-chemistry.org]
Common side reactions in the synthesis of 2-Pyrimidinemethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-pyrimidinemethanamine. The primary focus is on addressing common side reactions and optimizing the synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and industrially preferred method for synthesizing this compound is the catalytic hydrogenation of 2-cyanopyrimidine. This method is favored due to its efficiency and the availability of the starting material. Common catalysts for this reduction include Raney Nickel and Palladium on carbon (Pd/C).
Q2: What are the primary side reactions observed during the synthesis of this compound?
The main side reactions during the reduction of 2-cyanopyrimidine are the formation of secondary and tertiary amines.[1] These byproducts arise from the reaction of the newly formed primary amine (this compound) with the intermediate imine species generated during the reduction process.
Q3: How can the formation of secondary and tertiary amine byproducts be minimized?
The formation of these byproducts can be suppressed by adding ammonia or ammonium hydroxide to the reaction mixture.[1][2] Ammonia helps to shift the equilibrium away from the formation of the secondary and tertiary amines by reacting with the intermediate imine to regenerate the primary amine.
Q4: Are there alternative reducing agents to catalytic hydrogenation?
Yes, other reducing agents like lithium aluminum hydride (LiAlH₄) in a suitable solvent such as dry ether can also be used to reduce nitriles to primary amines.[2] However, due to the high reactivity and cost of LiAlH₄, catalytic hydrogenation is often the more practical choice, especially for larger-scale synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the reduction of 2-cyanopyrimidine.
| Symptom | Possible Cause | Suggested Solution |
| Low yield of this compound with significant amounts of secondary and tertiary amine byproducts. | The intermediate imine is reacting with the primary amine product. | Add ammonia or ammonium hydroxide to the reaction mixture. A common starting point is to use a solution of ammonia in methanol (e.g., 5-7% w/w).[2] |
| The reaction is slow or incomplete. | 1. Inactive catalyst.2. Insufficient hydrogen pressure or poor hydrogen dispersion.3. Catalyst poisoning. | 1. Use a fresh batch of catalyst. Raney Nickel activity can decrease over time.2. Ensure adequate stirring to maximize the contact between the catalyst, substrate, and hydrogen. Increase hydrogen pressure if using a pressure reactor.3. Purify the 2-cyanopyrimidine starting material and ensure the solvent is free of impurities that can poison the catalyst. |
| Difficulty in isolating the pure product. | The product may be soluble in the reaction solvent, making precipitation difficult. Byproducts may co-elute during chromatography. | 1. After the reaction, carefully neutralize the mixture and consider an extraction with a suitable organic solvent. Subsequent removal of the solvent under reduced pressure should yield the crude product.2. Optimize the chromatographic conditions. A polar stationary phase with a gradient of a polar solvent in a non-polar solvent is often effective. |
Data on Side Product Formation
The following table provides illustrative data on the effect of ammonia on the product distribution during the catalytic hydrogenation of a nitrile to a primary amine. The exact values can vary depending on the specific substrate, catalyst, and reaction conditions.
| Reaction Condition | Primary Amine Yield (%) | Secondary Amine Byproduct (%) | Tertiary Amine Byproduct (%) |
| Raney Nickel, H₂, Methanol | ~70-80 | ~15-25 | ~1-5 |
| Raney Nickel, H₂, Methanol with 5% Ammonia | >95 | <5 | <1 |
Note: These values are representative and intended to illustrate the trend of byproduct reduction with the addition of ammonia.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 2-Cyanopyrimidine using Raney Nickel
This protocol describes a general procedure for the reduction of 2-cyanopyrimidine to this compound with an emphasis on minimizing side product formation.
Materials:
-
2-Cyanopyrimidine
-
Raney Nickel (activated)
-
Methanol (anhydrous)
-
Ammonia solution in methanol (e.g., 7N) or gaseous ammonia
-
Hydrogen gas
-
Inert gas (e.g., Nitrogen or Argon)
-
Celatom® or a similar filter aid
Procedure:
-
Reactor Setup: In a suitable hydrogenation reactor, add 2-cyanopyrimidine and anhydrous methanol.
-
Inerting: Purge the reactor with an inert gas to remove any oxygen.
-
Catalyst Addition: Under the inert atmosphere, carefully add the activated Raney Nickel catalyst to the reactor. The amount of catalyst can typically range from 5 to 20 wt% relative to the 2-cyanopyrimidine.
-
Ammonia Addition: Add the methanolic ammonia solution to the reaction mixture. The concentration of ammonia should be optimized but a common starting point is 5-10% of the total solvent volume.
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and begin vigorous stirring. The reaction is typically run at room temperature but may be gently heated to 30-40°C to increase the rate.
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen uptake ceases.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celatom® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be handled with care, always keeping it wet.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography.
Visualizing Reaction Pathways and Workflows
Main Synthesis and Side Reaction Pathways
Caption: Main reaction pathway to this compound and competing side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Technical Support Center: Purification of 2-Pyrimidinemethanamine by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-pyrimidinemethanamine by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for developing a column chromatography method for this compound?
A1: The recommended starting point is to use Thin-Layer Chromatography (TLC) to screen various solvent systems.[1] Given the polar and basic nature of this compound, a normal-phase silica gel TLC plate is a good initial choice. Begin with a moderately polar mobile phase, such as a mixture of dichloromethane (DCM) and methanol (MeOH), and adjust the ratio to achieve an optimal Rf value, which is typically between 0.2 and 0.4 for the target compound.[1][2]
Q2: My this compound is streaking or tailing on the TLC plate and column. What is the cause and how can I resolve this?
A2: Streaking or tailing of basic compounds like this compound on silica gel is a common issue caused by strong interactions with the acidic silanol groups of the stationary phase.[1] To address this, add a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide (NH₄OH), to your mobile phase.[1] A typical concentration of 0.1-1% is usually sufficient to saturate the acidic sites on the silica gel and improve the peak shape.[3]
Q3: The compound is not moving from the origin on the silica gel column (Rf = 0). What should I do?
A3: If your compound is not eluting from a silica gel column, the mobile phase is likely not polar enough. You should gradually increase the polarity of the eluent. For instance, if you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. If that is insufficient, a more polar solvent like methanol may need to be added to the mobile phase.[1]
Q4: When should I consider using reverse-phase chromatography for purifying this compound?
A4: Reverse-phase chromatography is a suitable alternative when this compound is too polar to be effectively separated using normal-phase chromatography on silica gel.[1] In reverse-phase high-performance liquid chromatography (HPLC), a non-polar stationary phase (like C18) is used with a polar mobile phase (such as water/acetonitrile or water/methanol).[1] To improve retention and peak shape of the basic this compound, a modifier like formic acid or trifluoroacetic acid (TFA) can be added to the mobile phase.[1]
Q5: How can I determine the purity of my final product?
A5: The purity of the final product can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common and accurate method. Other methods include Thin-Layer Chromatography (TLC) by observing a single spot, and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound elutes too quickly (with the solvent front) | The mobile phase is too polar. | Decrease the polarity of the eluent. For example, in a hexane/ethyl acetate system, increase the proportion of hexane.[1] |
| Compound elutes too slowly or not at all | The mobile phase is not polar enough. | Increase the polarity of the eluent. For example, in a dichloromethane/methanol system, increase the proportion of methanol.[1] |
| Poor separation of the compound from impurities | Inappropriate solvent system or poor column packing. | Re-optimize the solvent system using TLC to maximize the difference in Rf values between your compound and impurities. Ensure the column is packed uniformly without any air bubbles or cracks.[1] |
| Streaking or tailing of the compound band | Strong interaction of the basic amine with acidic silica gel. | Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) to the mobile phase.[3] |
| Low recovery of the compound | The compound may be irreversibly adsorbed onto the silica gel, or the fractions containing the product were not all collected. | The addition of TEA to the mobile phase can help reduce irreversible adsorption. Carefully monitor all fractions by TLC to ensure all product-containing fractions are collected. |
Experimental Protocols
Protocol 1: Flash Column Chromatography of this compound (Normal Phase)
This protocol is a general guideline and should be adapted based on TLC analysis of the crude material.
1. Preparation of the Stationary Phase:
-
Select a glass column of an appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase solvent (e.g., 100% Dichloromethane).[3]
-
Carefully pour the slurry into the column, ensuring even packing and avoiding air bubbles.
-
Allow the excess solvent to drain until it is just level with the top of the silica bed.[1]
2. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimum amount of the initial mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed using a pipette.[3]
-
Dry Loading: For samples with poor solubility, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[3]
3. Elution:
-
Begin elution with the initial, low-polarity mobile phase (e.g., Dichloromethane with 0.5% triethylamine).[1]
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as methanol (e.g., starting with 1% MeOH in DCM and gradually increasing to 5-10% MeOH in DCM). The exact gradient will be determined by the TLC analysis.[1]
-
Maintain a constant flow rate, for example, by using positive pressure (flash chromatography).[1]
4. Fraction Collection and Analysis:
-
Collect fractions of a suitable volume in test tubes.[1]
-
Monitor the fractions by TLC to identify which ones contain the pure product.[1]
-
Combine the fractions containing the pure this compound.[1]
5. Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.[1]
Quantitative Data Summary
The following table provides a general overview of the parameters for the purification of aminopyrimidine derivatives. The exact values for this compound may vary depending on the specific experimental conditions.
| Parameter | Stationary Phase | Mobile Phase System | Typical Purity | Typical Recovery |
| Value | Silica Gel (230-400 mesh) | Dichloromethane/Methanol with 0.1-1% Triethylamine | >95% | 70-90% |
Experimental Workflow
Caption: Workflow for the purification of this compound.
References
Recrystallization techniques for purifying 2-Pyrimidinemethanamine
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the recrystallization of 2-Pyrimidinemethanamine.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of recrystallizing this compound? Recrystallization is a crucial purification technique to remove impurities from the crude product after synthesis. Achieving high purity is essential for its use in subsequent reactions, for obtaining accurate analytical data, and ensuring the quality and reliability of downstream applications, particularly in drug development.
Q2: How do I select an appropriate solvent for the recrystallization of this compound? A suitable solvent should dissolve this compound completely when hot but poorly when cold.[1] This temperature-dependent solubility differential is key to a successful recrystallization. For aminopyrimidine derivatives, polar protic solvents are often effective.[2] Good starting points for solvent screening include methanol, ethanol, or an ethanol/water mixture.[2][3] The ideal solvent should also be unreactive with the compound and have a boiling point below the compound's melting point to prevent "oiling out".[1][4]
Q3: My this compound is not dissolving, even in the hot solvent. What should I do? If the compound remains insoluble after heating, you can try adding more solvent in small portions. If it still does not dissolve, the solvent is likely unsuitable. You will need to select a more polar solvent or consider a two-solvent system where the compound is highly soluble in the primary solvent.
Q4: No crystals are forming after I cool the solution. What are the next steps? If crystals do not form upon cooling, the solution is likely too dilute (unsaturated).[4] You can induce crystallization by:
-
Reducing Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.[4]
-
Inducing Nucleation: Scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide a surface for crystal growth.[2]
-
Seeding: Add a tiny crystal of pure this compound (a "seed crystal") to the solution. This provides a template for other molecules to crystallize upon.[2]
Q5: Why is my final product discolored, and how can I fix it? A colored tint in the purified crystals indicates the presence of colored impurities that co-crystallized with your product.[2] To remove them, dissolve the impure product in the hot recrystallization solvent and add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal and then allow the clear filtrate to cool slowly to form pure, colorless crystals.[2] Be cautious not to add too much charcoal, as it can also adsorb your desired product, leading to a lower yield.[5]
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of this compound and provides systematic solutions.
| Problem | Possible Cause(s) | Recommended Action(s) |
| "Oiling Out" (Compound separates as a liquid/oil instead of solid crystals) | 1. The solution is supersaturated at a temperature above the compound's melting point.[5]2. The boiling point of the solvent is too high.[4]3. The compound contains a significant amount of impurities, causing a melting point depression. | 1. Reheat the solution to re-dissolve the oil.2. Add a small amount of additional hot solvent to decrease the concentration.[2]3. Allow the solution to cool much more slowly to favor crystal formation over oiling out.[4]4. If the problem persists, select a solvent with a lower boiling point. |
| Low Yield of Crystals | 1. Too much solvent was used, causing a significant amount of the product to remain dissolved in the mother liquor.[5]2. Premature crystallization occurred during a hot filtration step, resulting in product loss on the filter paper.[2]3. Crystals were not completely collected during vacuum filtration. | 1. Use the minimum amount of hot solvent necessary to fully dissolve the compound.2. To prevent premature crystallization, use a pre-heated funnel for hot filtration and perform the filtration quickly.[6]3. Ensure the flask is thoroughly rinsed with a small amount of ice-cold solvent to transfer all crystals to the filter. |
| Poor Crystal Quality (e.g., fine powder, needles, or amorphous solid) | 1. The solution cooled too quickly, leading to rapid precipitation instead of controlled crystal growth.[2]2. The solution was agitated or disturbed during the initial cooling phase. | 1. Ensure a slow cooling rate. Allow the flask to cool to room temperature on the benchtop, possibly insulated with paper towels, before moving it to an ice bath.[2]2. Avoid moving or stirring the flask as the initial crystals begin to form. |
| Crystals Fail to Form | 1. The solution is too dilute (not saturated).2. The solution is supersaturated but requires nucleation to begin crystallization.[4] | 1. Concentrate the solution by evaporating some of the solvent and re-cooling.[4]2. Scratch the inner surface of the flask with a glass rod.[2]3. Add a seed crystal of the pure compound.[2] |
Quantitative Data
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₇N₃ | [7][8][9] |
| Molecular Weight | 109.13 g/mol | [7][8][9] |
| Appearance | White powder to Pale Yellow/Dark Yellow Oil | [8][10][11] |
| Boiling Point | ~179.9 °C at 760 mmHg | [9] |
| Solubility | Sparingly in Chloroform, Slightly in Methanol | [10][11] |
| Storage Conditions | 2-8°C, protect from light | [8][10] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This method is ideal when a single solvent with a significant temperature-dependent solubility for this compound can be identified (e.g., ethanol or an ethanol/water mixture).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. Add the solvent dropwise until a clear solution is obtained at the boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): To remove the charcoal or any other insoluble impurities, perform a hot gravity filtration. Use a pre-heated stemless funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask.[12]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[2] Once at room temperature, the flask can be placed in an ice bath to maximize crystal recovery.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of the ice-cold recrystallization solvent to rinse away any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove all traces of the solvent.
Protocol 2: Two-Solvent Recrystallization
This method is used when no single solvent is suitable. It employs a "good" solvent in which the compound is soluble and a "poor" (or "anti-solvent") in which it is insoluble.[6]
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise with swirling until the solution becomes faintly and persistently cloudy (turbid).[6] This indicates the solution is saturated.
-
Clarification: Add a few drops of the hot "good" solvent to just re-dissolve the precipitate, resulting in a clear, saturated solution.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote complete crystallization.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol, using an ice-cold mixture of the two solvents (in the same ratio) for the washing step.[13]
Visualizations
Caption: A flowchart illustrating the standard experimental workflow for recrystallization.
Caption: A decision tree for troubleshooting common issues during recrystallization.
Caption: A flowchart outlining the logical steps for selecting a suitable recrystallization solvent.
References
- 1. mt.com [mt.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. This compound | C5H7N3 | CID 4658047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound CAS#: 75985-45-4 [chemicalbook.com]
- 9. CAS 75985-45-4 | this compound - Synblock [synblock.com]
- 10. This compound | 75985-45-4 [amp.chemicalbook.com]
- 11. This compound | 75985-45-4 [amp.chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. dspace.mit.edu [dspace.mit.edu]
Troubleshooting low yield in N-alkylation of 2-Pyrimidinemethanamine
This guide provides troubleshooting strategies and frequently asked questions to address common issues, particularly low yields, encountered during the N-alkylation of 2-pyrimidinemethanamine.
Frequently Asked Questions (FAQs)
Q1: Why is my N-alkylation of this compound resulting in a low yield of the desired mono-alkylated product?
Low yield in this reaction is frequently caused by over-alkylation, where the newly formed secondary amine product reacts further with the alkylating agent.[1] This occurs because the mono-alkylated product is often more nucleophilic than the starting primary amine, creating a "runaway" reaction.[1] Other significant factors include the poor reactivity of starting materials, decomposition at high temperatures, and competing side reactions like elimination.[2][3]
Q2: I'm observing multiple product spots on my TLC analysis. What are these byproducts and how can I minimize their formation?
Strategies to Minimize Over-alkylation:
-
Reaction Conditions: Lowering the reaction temperature can sometimes help reduce the rate of the second and third alkylation steps.[2]
Caption: The over-alkylation pathway in N-alkylation of primary amines.
Q3: My reaction is very slow or appears to have stalled. What factors should I investigate?
A stalled or sluggish reaction can be attributed to several factors:
-
Base Strength and Solubility: An inadequate or insoluble base can prevent the reaction from proceeding.[5] The base must be strong enough to neutralize the acid formed during the reaction (or to deprotonate the starting amine if it is a salt). Ensure the chosen base (e.g., K₂CO₃, Cs₂CO₃) has sufficient solubility in the reaction solvent.[6]
-
Temperature: The reaction may simply require more thermal energy to overcome the activation barrier.[2] Gradually increasing the temperature while monitoring for byproduct formation is a viable strategy.[2]
-
Purity of Reagents: Ensure that all starting materials and the solvent are pure and dry, as impurities, especially water, can interfere with the reaction.[2]
Q4: How do I select the appropriate solvent and base for my N-alkylation reaction?
The choice of solvent and base is critical for success. Aprotic solvents are generally preferred for N-alkylation.[2] The base should be strong enough to facilitate the reaction but not so strong that it promotes elimination side reactions.[3]
| Parameter | Options | Considerations |
| Solvent | Acetonitrile (MeCN), Dimethylformamide (DMF), Dichloromethane (DCM) | Aprotic solvents are often effective.[2][7] The solvent should provide good solubility for reactants and reagents. |
| Base | K₂CO₃, Cs₂CO₃, Triethylamine (Et₃N), DBU | Carbonate bases are common and effective.[6][8] The choice depends on the acidity of the N-H bond and the desired reactivity. Stronger bases can increase the rate but may also cause elimination.[3] |
Q5: Are there alternative synthetic methods that provide better selectivity and yield for mono-alkylation?
Yes. Reductive amination is widely considered a superior method for the controlled synthesis of secondary amines from primary amines to avoid over-alkylation.[1] This two-step, often one-pot, process involves:
-
Formation of an imine by reacting the primary amine (this compound) with an aldehyde or ketone.
-
Reduction of the imine to the target secondary amine using a mild reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[9]
This method is highly effective because the intermediate imine is reduced as it is formed, and the resulting secondary amine is generally less reactive under these conditions than the starting primary amine towards imine formation. Reductive amination is a key C-N bond-forming reaction in the pharmaceutical industry.[10]
Caption: Comparison of direct alkylation and reductive amination pathways.
Q6: What are the best practices for purifying the N-alkylated product, especially from unreacted starting material and over-alkylated byproducts?
Purification can be challenging due to the similar basic properties of the amine products and starting material.[2]
-
Column Chromatography: This is the most common method.[2]
-
Stationary Phase: Silica gel is standard.[11]
-
Mobile Phase: A gradient of a polar solvent (like methanol or ethyl acetate) in a non-polar solvent (like dichloromethane or hexanes) is typically used.[11]
-
Pro Tip: To prevent "tailing" of the basic amine compounds on the acidic silica gel, add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the eluent.[2][11]
-
-
Acid-Base Extraction: This technique can be used to separate the basic amine products from non-basic impurities.[2] The organic layer is washed with a dilute acid (e.g., 1M HCl), which protonates the amines and transfers them to the aqueous layer. The aqueous layer is then basified, and the free amines are re-extracted into an organic solvent.[2]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield N-alkylation reactions.
Quantitative Data Summary
The following tables provide representative data on how reaction conditions can influence the yield of N-alkylation reactions.
Table 1: Influence of Solvent on N-Alkylation Yield Data adapted from a study on N-alkylation of pyrimidines.[7]
| Entry | Solvent | Yield (%) |
| 1 | Acetonitrile (CH₃CN) | 80 |
| 2 | Dichloroethane (ClCH₂CH₂Cl) | 62 |
| 3 | Tetrahydrofuran (THF) | < 40 |
Table 2: Influence of Base and Stoichiometry on Alkylation Representative data illustrating general principles of amine alkylation.
| Entry | Amine:Alkyl Halide Ratio | Base | Predominant Product |
| 1 | 5 : 1 | K₂CO₃ | Mono-alkylated |
| 2 | 1 : 1.2 | K₂CO₃ | Mixture of Mono- and Di-alkylated |
| 3 | 1 : 3 | Et₃N | Di-alkylated / Tri-alkylated |
Key Experimental Protocols
Protocol 1: General Procedure for Direct N-Alkylation
-
Reaction Setup: To a solution of this compound (5.0 equivalents) in anhydrous acetonitrile (0.1 M), add a suitable base such as potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Addition of Alkylating Agent: Add the alkylating agent (e.g., alkyl bromide, 1.0 equivalent) dropwise to the stirred mixture at room temperature.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a minimal amount of dichloromethane (DCM) and purify by flash column chromatography on silica gel, using a gradient of methanol in DCM containing 0.5% triethylamine.[11]
Protocol 2: General Procedure for Reductive Amination
-
Imine Formation: Dissolve this compound (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in a suitable solvent like methanol or dichloroethane (0.2 M). If desired, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the mixture in an ice bath. Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise, ensuring the temperature remains below 20 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS for the disappearance of the intermediate imine and formation of the product.
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography as described in Protocol 1.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. ias.ac.in [ias.ac.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Stability of 2-Pyrimidinemethanamine under acidic and basic conditions
This technical support center provides guidance on the stability of 2-Pyrimidinemethanamine under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general stability concerns for this compound?
A1: this compound, as a molecule containing both a pyrimidine ring and a primary amine, may be susceptible to degradation under certain conditions. Potential concerns include hydrolysis of the pyrimidine ring, particularly under strong acidic or basic conditions, and oxidation of the aminomethyl group. The stability can be influenced by pH, temperature, light, and the presence of oxidizing agents.
Q2: How should I properly store this compound?
A2: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. For optimal preservation of its integrity, storage at 2-8°C in a tightly sealed container is advisable to protect it from moisture and light.
Q3: Is this compound stable in common organic solvents?
A3: this compound is generally expected to be stable in common anhydrous organic solvents such as methanol, ethanol, and acetonitrile for typical reaction and analysis times. However, prolonged storage in solution, especially in the presence of potential contaminants like water or peroxides, may lead to degradation. It is always best practice to prepare solutions fresh or to perform a quick purity check if the solution has been stored for an extended period.
Q4: What are the likely degradation pathways for this compound under acidic and basic conditions?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of related compounds, the following are potential degradation routes:
-
Acidic Conditions: The pyrimidine ring may be susceptible to hydrolytic cleavage under strong acidic conditions, potentially leading to the formation of smaller, more polar compounds. The primary amine will be protonated to form a salt, which is generally more stable against oxidation but may influence the reactivity of the pyrimidine ring.
-
Basic Conditions: Under strong basic conditions, particularly at elevated temperatures, deamination of the aminomethyl group or hydrolysis of the pyrimidine ring could occur.
Troubleshooting Guides
Issue 1: Unexpected side products in an acidic reaction.
-
Possible Cause: Acid-catalyzed degradation of the this compound starting material.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Before starting the reaction, confirm the purity of your this compound using a suitable analytical method like HPLC or NMR.
-
Control Reaction Temperature: Avoid excessive heating, as this can accelerate degradation. Run the reaction at the lowest effective temperature.
-
Minimize Reaction Time: Monitor the reaction progress closely and quench it as soon as the desired product is formed to prevent further degradation of the starting material or product.
-
Use a Milder Acid: If possible, consider using a weaker acid or a buffered system to maintain a less harsh acidic environment.
-
Issue 2: Low yield or recovery after a basic work-up.
-
Possible Cause: Degradation of the product or starting material under basic conditions.
-
Troubleshooting Steps:
-
Use a Weaker Base: If the reaction chemistry allows, use a milder base (e.g., sodium bicarbonate instead of sodium hydroxide).
-
Perform Work-up at Low Temperature: Conduct the basic wash or extraction steps at a reduced temperature (e.g., on an ice bath) to minimize the rate of potential degradation.
-
Limit Exposure Time: Minimize the time the compound is in contact with the basic solution.
-
Consider an Alternative Purification Method: If basic work-up is consistently problematic, explore other purification techniques such as chromatography on silica gel or a different extraction strategy.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector
-
pH meter
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
To another 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep both solutions at room temperature and at 60°C.
-
Analyze samples by HPLC at initial, 2, 4, 8, and 24-hour time points.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep both solutions at room temperature and at 60°C.
-
Analyze samples by HPLC at initial, 2, 4, 8, and 24-hour time points.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature.
-
Analyze samples by HPLC at initial, 2, 4, 8, and 24-hour time points.
-
-
Thermal Degradation:
-
Keep a solid sample of this compound in an oven at 60°C.
-
Prepare solutions of the heat-stressed solid at the same time points for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL in methanol) to a photostability chamber.
-
Analyze samples by HPLC at defined time intervals.
-
-
Analysis: Use a stability-indicating HPLC method to separate the parent compound from any degradation products.
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time (hours) | Temperature (°C) | % Assay of this compound | Number of Degradants | % Area of Major Degradant |
| 0.1 M HCl | 24 | RT | Data | Data | Data |
| 1 M HCl | 24 | 60 | Data | Data | Data |
| 0.1 M NaOH | 24 | RT | Data | Data | Data |
| 1 M NaOH | 24 | 60 | Data | Data | Data |
| 3% H₂O₂ | 24 | RT | Data | Data | Data |
| Thermal | 24 | 60 | Data | Data | Data |
| Photolytic | 24 | RT | Data | Data | Data |
Note: This table should be populated with experimental data. "RT" denotes room temperature.
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Troubleshooting guide for unexpected side products in acidic reactions.
Technical Support Center: Protecting Group Strategies for 2-Pyrimidinemethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of molecules incorporating 2-pyrimidinemethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for this compound?
A1: The most common protecting groups for the primary amino group of this compound are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. These form stable carbamates that effectively mask the nucleophilicity of the amine during subsequent synthetic steps. The choice between Boc and Cbz often depends on the overall synthetic strategy and the compatibility with other functional groups in the molecule.
Q2: How does the pyrimidine ring affect the choice of protecting group and reaction conditions?
A2: The pyrimidine ring is an electron-deficient aromatic system. This electronic nature can influence the reactivity of the exocyclic aminomethyl group. The predicted pKa of this compound is approximately 7.13, indicating it is a moderately basic amine.[1] When selecting a protecting group, it is important to consider that the pyrimidine nitrogens can be protonated under strongly acidic conditions, which might affect solubility and reactivity. For protection reactions, standard conditions for aliphatic amines are generally applicable, but optimization may be required to account for the electronic effects of the pyrimidine ring.
Q3: What are orthogonal protecting group strategies and why are they important for syntheses involving this compound?
A3: Orthogonal protecting group strategies involve the use of multiple protecting groups in a single molecule that can be removed under distinct conditions without affecting the others.[2][3][4] This is crucial in multi-step syntheses where selective modification of different functional groups is required. For example, a molecule could contain a Boc-protected this compound (acid-labile) and a Cbz-protected amino acid (hydrogenolysis-labile). This allows for the selective deprotection and reaction of one amine in the presence of the other.
Troubleshooting Guides
Boc Protection of this compound
Problem: Incomplete or low yield of N-Boc-2-pyrimidinemethanamine.
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Reagent | Ensure at least 1.1 to 1.5 equivalents of di-tert-butyl dicarbonate (Boc₂O) are used. |
| Inadequate Base | Use a suitable base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in slight excess (1.2-1.5 equivalents) to neutralize the in situ generated acid. For aminopyridines, which are similar, a combination of EDCI, HOBT, and a base has been shown to be effective.[5] |
| Solvent Issues | Ensure this compound is fully dissolved. A mixture of solvents like THF/water or DCM may be necessary. |
| Low Reactivity | The electron-withdrawing nature of the pyrimidine ring may slightly reduce the nucleophilicity of the amine. Consider adding a catalytic amount of 4-dimethylaminopyridine (DMAP) to accelerate the reaction. |
Problem: Formation of di-Boc protected product.
| Potential Cause | Troubleshooting Suggestion |
| Excess Boc₂O | Use a stoichiometric amount or only a slight excess of Boc₂O (1.05-1.1 equivalents). |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed. |
Cbz Protection of this compound
Problem: Low yield of N-Cbz-2-pyrimidinemethanamine.
| Potential Cause | Troubleshooting Suggestion |
| Decomposition of Cbz-Cl | Use freshly opened or properly stored benzyl chloroformate (Cbz-Cl). |
| Inappropriate Base | A mild inorganic base like sodium bicarbonate or sodium carbonate in a biphasic system (e.g., dioxane/water) is often effective.[6] |
| Reaction Temperature | Perform the reaction at a low temperature (0 °C) to minimize side reactions. |
Deprotection of N-Boc-2-pyrimidinemethanamine
Problem: Incomplete deprotection.
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Acid | Use a sufficient excess of a strong acid like trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v) or 4M HCl in dioxane. |
| Short Reaction Time | Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. Reactions can take from 30 minutes to several hours. |
| Precipitation of the Salt | The resulting amine hydrochloride or trifluoroacetate salt may precipitate. Ensure adequate stirring and consider adding a co-solvent to maintain solubility. |
Problem: Side reactions on the pyrimidine ring.
| Potential Cause | Troubleshooting Suggestion |
| Harsh Acidic Conditions | While the pyrimidine ring is generally stable to acidic deprotection conditions, prolonged exposure to very strong acids at elevated temperatures should be avoided to prevent any potential degradation. Use the mildest conditions that afford complete deprotection. |
Deprotection of N-Cbz-2-pyrimidinemethanamine
Problem: Incomplete deprotection via hydrogenolysis.
| Potential Cause | Troubleshooting Suggestion |
| Catalyst Poisoning | The nitrogen atoms of the pyrimidine ring can sometimes act as catalyst poisons for palladium. Use a higher catalyst loading (e.g., 10-20 mol% Pd/C) or consider using a different catalyst like Pearlman's catalyst (Pd(OH)₂/C). |
| Insufficient Hydrogen Pressure | Ensure a constant supply of hydrogen, either from a balloon or a hydrogenation apparatus at atmospheric or slightly higher pressure. |
| Solvent Choice | Methanol or ethanol are common solvents for hydrogenolysis. Ensure the substrate is fully dissolved. |
Problem: Reduction of the pyrimidine ring.
| Potential Cause | Troubleshooting Suggestion |
| Over-reduction | While less common, over-reduction of the pyrimidine ring can occur under harsh hydrogenolysis conditions (high pressure, high temperature, prolonged reaction time). Monitor the reaction carefully and stop it as soon as the deprotection is complete. Consider using transfer hydrogenation conditions (e.g., ammonium formate or cyclohexene as the hydrogen source) which can sometimes be milder. |
Experimental Protocols
Protocol 1: Boc Protection of this compound
-
Reaction Scheme:
| Parameter | Typical Value |
| Solvent | DCM, THF/H₂O |
| Base | Triethylamine, NaHCO₃ |
| Equivalents of Boc₂O | 1.1 - 1.5 |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2 - 12 hours |
| Typical Yield | >90% |
Protocol 2: Cbz Protection of this compound
-
Reaction Scheme:
-
Methodology:
-
Dissolve this compound (1.0 eq.) in a mixture of dioxane and water (1:1).
-
Add sodium carbonate (2.0 eq.).
-
Cool the mixture to 0 °C.
-
Add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction at room temperature for 4-16 hours, monitoring by TLC.
-
Upon completion, extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by column chromatography on silica gel if necessary.
-
| Parameter | Typical Value |
| Solvent | Dioxane/H₂O |
| Base | Na₂CO₃, NaHCO₃ |
| Equivalents of Cbz-Cl | 1.1 - 1.2 |
| Temperature | 0 °C to room temperature |
| Reaction Time | 4 - 16 hours |
| Typical Yield | 85-95% |
Protocol 3: Deprotection of N-Boc-2-pyrimidinemethanamine
-
Reaction Scheme:
-
Methodology:
-
Dissolve N-Boc-2-pyrimidinemethanamine (1.0 eq.) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM or another suitable organic solvent.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected amine.
-
| Parameter | Typical Value |
| Solvent | Dichloromethane |
| Acid | Trifluoroacetic acid, 4M HCl in dioxane |
| Equivalents of Acid | 5 - 10 |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1 - 4 hours |
| Typical Yield | >95% |
Protocol 4: Deprotection of N-Cbz-2-pyrimidinemethanamine via Hydrogenolysis
-
Reaction Scheme:
-
Methodology:
-
Dissolve N-Cbz-2-pyrimidinemethanamine (1.0 eq.) in methanol or ethanol.
-
Carefully add 10% palladium on carbon (Pd/C, 5-10 mol%).
-
Stir the suspension under a hydrogen atmosphere (e.g., using a balloon) at room temperature.
-
Monitor the reaction by TLC. The reaction time can vary from 2 to 24 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
-
| Parameter | Typical Value |
| Solvent | Methanol, Ethanol |
| Catalyst | 10% Pd/C |
| Catalyst Loading | 5 - 10 mol% |
| Hydrogen Source | H₂ balloon |
| Temperature | Room temperature |
| Reaction Time | 2 - 24 hours |
| Typical Yield | >90% |
Visualizations
References
- 1. dempochem.com [dempochem.com]
- 2. fiveable.me [fiveable.me]
- 3. researchgate.net [researchgate.net]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. total-synthesis.com [total-synthesis.com]
Technical Support Center: Palladium Catalyst Removal from 2-Pyrimidinemethanamine Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of palladium catalysts from reaction mixtures involving 2-Pyrimidinemethanamine.
Troubleshooting Guides
This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.
Problem 1: Incomplete Removal of Palladium with Filtration
-
Symptoms:
-
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Fine Palladium Particles Passing Through the Filter | 1. Use a Finer Filter Medium: If using standard filter paper, switch to a finer porosity filter or a membrane filter (e.g., PTFE, 0.45 µm).[1][3] 2. Optimize Celite Bed Filtration: Ensure the Celite bed is properly packed and of sufficient thickness (typically 1-2 cm). Pre-wetting the Celite pad with the solvent can improve its effectiveness.[1][4] 3. Double Filtration: Pass the filtrate through a second Celite pad or a finer filter.[1] |
| Soluble Palladium Species Present | 1. Switch to a Different Removal Method: Filtration is only effective for heterogeneous catalysts. If soluble palladium is present, consider using scavengers, precipitation, or chromatography.[1] 2. Induce Precipitation: Attempt to precipitate the soluble palladium by adding an anti-solvent or a precipitating agent before filtration.[1] |
| Colloidal Palladium Formation | 1. Flocculation: Add a small amount of a flocculating agent to aggregate the colloidal particles, making them easier to filter.[1] 2. Adsorption: Treat the solution with activated carbon or silica gel to adsorb the colloidal palladium before filtration.[1] |
Problem 2: Low Efficiency of Palladium Scavengers
-
Symptoms: Residual palladium levels remain above the desired limit after scavenger treatment.
-
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Scavenger Selection | 1. Consider Palladium Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while other scavengers might be better for Pd(0).[1] 2. Match Scavenger to Product and Solvent: The basic nature of this compound may require specific scavenger types. Ensure the scavenger is compatible with your reaction solvent.[1] 3. Perform a Scavenger Screen: Test a small panel of different scavengers (e.g., thiol, amine, or phosphine functionalized) to identify the most effective one for your specific reaction.[1] |
| Insufficient Scavenger Loading or Reaction Time | 1. Increase Scavenger Amount: Incrementally increase the weight percent or equivalents of the scavenger. 2. Extend Reaction Time: Allow for a longer stirring time for the scavenger to interact with the palladium. 3. Increase Temperature: Gently heating the mixture (e.g., to 40-50 °C) can sometimes improve scavenging efficiency.[5] |
| Product Binding to the Scavenger | 1. Reduce Scavenger Loading: Use the minimum effective amount of scavenger to minimize product loss.[1] 2. Wash the Scavenger: After filtration, wash the scavenger with a small amount of fresh solvent to recover any bound product.[1] 3. Try a Different Scavenger: Some scavengers may have a higher affinity for your product than others.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium catalysts?
A1: The most common methods include filtration through a pad of Celite for heterogeneous catalysts, adsorption using activated carbon, and the use of solid-supported scavengers with functional groups like thiols, amines, and phosphines that chelate palladium.[1][6][7] For soluble palladium species, liquid-liquid extraction or chromatography may be employed.[4][8]
Q2: How do I choose the right palladium removal method for my this compound reaction?
A2: The choice depends on several factors:
-
Nature of the Catalyst: Heterogeneous catalysts (e.g., Pd/C) can often be removed by filtration, while homogeneous catalysts require scavenging, extraction, or chromatography.[1]
-
Palladium Oxidation State: The oxidation state of the residual palladium (Pd(0) or Pd(II)) will influence the effectiveness of different scavengers.[1]
-
Nature of the Product: The stability and polarity of this compound will dictate the feasibility of methods like chromatography and extraction, as well as the choice of solvents.[1]
-
Required Purity Level: For pharmaceutical applications with stringent limits on residual metals (often <10 ppm), a combination of methods (e.g., filtration followed by scavenging) may be necessary to reach the desired low ppm levels.[9]
Q3: What is Celite and how does it work for palladium removal?
A3: Celite is diatomaceous earth, a form of silica. It is used as a filter aid to trap fine particles of heterogeneous palladium catalysts that might otherwise pass through standard filter paper.[4][7]
Q4: Can I reuse palladium catalysts after removal?
A4: Heterogeneous catalysts like palladium on carbon (Pd/C) can often be recovered by filtration and potentially reused, although their activity may decrease with each cycle. Recovery and reuse are generally not practical for scavenged palladium.
Q5: How can I quantify the amount of residual palladium in my product?
A5: The most common and accurate method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[5][6] This technique offers high sensitivity and is the industry standard for determining elemental impurities in pharmaceutical ingredients.[10]
Experimental Protocols
Protocol 1: Palladium Removal by Filtration through Celite
-
Prepare the Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite (1-2 cm thick) over the filter paper. Gently press down on the Celite to create a level and compact bed. Pre-wet the Celite pad with the reaction solvent.[1][4]
-
Filter the Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce its viscosity.[1] Slowly pour the diluted mixture onto the center of the Celite bed.
-
Apply Vacuum: Apply gentle vacuum to draw the solution through the filter.[1]
-
Wash the Celite Pad: Wash the Celite pad with fresh solvent to ensure all the product is recovered.[1][4]
-
Collect the Filtrate: The filtrate contains the product, now free of heterogeneous palladium catalyst.[1]
Protocol 2: Palladium Removal Using a Solid-Supported Scavenger
-
Select the Appropriate Scavenger: Choose a scavenger based on the palladium oxidation state, solvent system, and the nature of your product.[1] Thiol-based scavengers are often effective for palladium.
-
Add the Scavenger to the Reaction Mixture: Add the recommended amount of scavenger (typically specified by the manufacturer in wt% or equivalents) to the reaction mixture.[1]
-
Stir the Mixture: Stir the mixture at room temperature or with gentle heating for a specified period (typically 1-24 hours) to allow for efficient scavenging.
-
Filter off the Scavenger: Remove the solid-supported scavenger by filtration. A simple gravity filtration or filtration through a short plug of cotton or Celite is usually sufficient.[1]
-
Wash and Collect: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates.[1]
Data Presentation
Table 1: Comparison of Palladium Removal Methods (Representative Data)
| Method | Initial Pd Level (ppm) | Final Pd Level (ppm) | Product Recovery (%) | Reference |
| Filtration through Celite | 80-100 | <10 | >95 | [9] |
| Activated Carbon | 2239 | 20 | 82 | [9] |
| Thiol-Functionalized Silica Scavenger | 150-220 | <1 | >98 | [11] |
| Polymer-Based Scavenger (PCR-B2) | 328 | 4 | Not Reported | [9] |
| Carboxen® 564 (Synthetic Carbon) | 1250 | 12 | 96->99 |
Note: The efficiency of each method is highly dependent on the specific reaction conditions, the nature of the palladium species, and the product molecule.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. arborassays.com [arborassays.com]
- 7. US7084287B2 - Method of removing palladium - Google Patents [patents.google.com]
- 8. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biotage.com [biotage.com]
- 11. apolloscientific.co.uk [apolloscientific.co.uk]
Technical Support Center: Scaling Up the Synthesis of 2-Pyrimidinemethanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the bulk production of 2-pyrimidinemethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable synthetic routes to this compound?
A1: For bulk production, the two most prevalent and industrially viable routes are the catalytic hydrogenation of 2-cyanopyrimidine and the reductive amination of 2-pyrimidinecarboxaldehyde. The choice between these routes often depends on the availability and cost of the starting materials, as well as the specific capabilities of the production facility.
Q2: Which starting material is generally preferred for large-scale synthesis, 2-cyanopyrimidine or 2-pyrimidinecarboxaldehyde?
A2: 2-Cyanopyrimidine is often the preferred precursor for large-scale synthesis.[1] The catalytic hydrogenation of nitriles is a well-established and high-yielding reaction that can often be run under continuous flow conditions.[2] However, the availability and cost of 2-cyanopyrimidine versus 2-pyrimidinecarboxaldehyde will be a major determining factor.
Q3: What are the key safety considerations when scaling up the synthesis of this compound?
A3: Key safety considerations include:
-
Catalytic Hydrogenation: The use of hydrogen gas under pressure requires specialized equipment and adherence to strict safety protocols to mitigate the risk of explosion. Raney® Nickel, a common catalyst, is pyrophoric and must be handled with care, typically as a slurry.
-
Reductive Amination: While often considered safer than high-pressure hydrogenation, some reducing agents like sodium cyanoborohydride can release toxic hydrogen cyanide gas upon acidification.[3] Careful quenching procedures are essential.
-
General Hazards: this compound itself may cause skin and eye irritation, and respiratory irritation. Appropriate personal protective equipment (PPE) should be worn at all times.
Q4: How can the progress of these reactions be monitored effectively on a large scale?
A4: On a large scale, reaction monitoring is crucial for process control and safety. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis of reaction progress, allowing for the accurate determination of starting material consumption and product formation. For qualitative, in-process checks, Thin Layer Chromatography (TLC) can be a rapid and effective tool.
Synthetic Pathways and Data Presentation
For bulk production, two primary synthetic routes are recommended. The following tables summarize representative quantitative data for each method, compiled from analogous reactions and established chemical principles.
Route 1: Catalytic Hydrogenation of 2-Cyanopyrimidine
This method offers a direct and often high-yielding pathway to the desired product.
| Parameter | Condition | Typical Range | Purity |
| Catalyst | Raney® Nickel or Palladium on Carbon (Pd/C) | 5-10% w/w | >95% |
| Solvent | Methanol or Ethanol (often with ammonia) | - | |
| Hydrogen Pressure | 50-100 psi | - | |
| Temperature | 25-60 °C | - | |
| Reaction Time | 4-12 hours | - | |
| Approximate Yield | 85-95% |
Route 2: Reductive Amination of 2-Pyrimidinecarboxaldehyde
This one-pot procedure is versatile and avoids the need for high-pressure hydrogenation equipment.[4][5]
| Parameter | Condition | Typical Range | Purity |
| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 1.5-2.0 eq | >90% |
| Ammonia Source | Ammonium Acetate or Ammonia in Methanol | 10-20 eq | |
| Solvent | Methanol or 1,2-Dichloroethane | - | |
| Temperature | 0-25 °C | - | |
| Reaction Time | 12-24 hours | - | |
| Approximate Yield | 75-85% |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 2-Cyanopyrimidine
Materials:
-
2-Cyanopyrimidine
-
Raney® Nickel (as a slurry in water)
-
Methanol
-
Ammonia (as a solution in methanol, e.g., 7N)
-
Hydrogen gas
-
Filter aid (e.g., Celite®)
Procedure:
-
Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).
-
Catalyst Loading: Under an inert atmosphere, carefully charge the reactor with a slurry of Raney® Nickel (5-10% by weight of the 2-cyanopyrimidine).
-
Reactant Addition: Add a solution of 2-cyanopyrimidine in methanol, followed by the methanolic ammonia solution. The ammonia helps to suppress the formation of secondary amine byproducts.[6]
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to 50-100 psi and begin vigorous stirring. Maintain the temperature between 25-60 °C. The reaction is often exothermic, so cooling may be required.
-
Monitoring: Monitor the reaction by observing the uptake of hydrogen gas and by analyzing samples via HPLC.
-
Work-up: Once the reaction is complete, cool the reactor, carefully vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of filter aid to remove the catalyst. Caution: Keep the filter cake wet to prevent the pyrophoric catalyst from igniting.
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or by salt formation (e.g., hydrochloride salt) followed by recrystallization.[7]
Protocol 2: Reductive Amination of 2-Pyrimidinecarboxaldehyde
Materials:
-
2-Pyrimidinecarboxaldehyde
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Imine Formation: To a solution of 2-pyrimidinecarboxaldehyde (1.0 eq) in methanol, add ammonium acetate (10 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction is best performed under mildly acidic conditions (pH 4-5) to promote imine formation.[3][8]
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the consumption of the starting aldehyde by TLC or HPLC.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly add water to quench the reaction.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.
-
Extraction: Separate the layers and extract the aqueous layer multiple times with dichloromethane.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purification: The crude product can be purified by silica gel column chromatography.[7]
Troubleshooting Guides
Issue 1: Low Yield in Catalytic Hydrogenation
-
Question: My catalytic hydrogenation of 2-cyanopyrimidine is resulting in a low yield. What are the potential causes and solutions?
-
Answer:
-
Catalyst Inactivity: The Raney® Nickel or Pd/C catalyst may be poisoned or deactivated. Ensure the catalyst is fresh and handled under appropriate inert conditions. Catalyst poisoning can occur from impurities in the starting material or solvent.
-
Incomplete Reaction: The reaction may not have gone to completion. Check for residual starting material using HPLC. If the reaction has stalled, consider increasing the hydrogen pressure, temperature, or reaction time.
-
Formation of Byproducts: The primary amine product can react with the intermediate imine to form a secondary amine.[2] Adding ammonia to the reaction mixture can help suppress this side reaction.[6]
-
Mechanical Issues: Inadequate stirring can lead to poor mass transfer of hydrogen gas, slowing down the reaction. Ensure the agitation is sufficient for the scale of the reaction.
-
Issue 2: Incomplete Reaction in Reductive Amination
-
Question: I am observing a significant amount of unreacted 2-pyrimidinecarboxaldehyde in my reductive amination reaction. What should I do?
-
Answer:
-
Inefficient Imine Formation: The equilibrium for imine formation may not be favorable. Ensure a large excess of the ammonia source (e.g., ammonium acetate) is used. The pH should be mildly acidic (around 4-5) for optimal imine formation.[3][8]
-
Inactive Reducing Agent: The sodium cyanoborohydride may have degraded. Use a fresh batch of the reagent.
-
Insufficient Reducing Agent: Increase the equivalents of the reducing agent to 2.0 eq.
-
Low Temperature: While the reduction is often performed at 0 °C to control exothermicity, the imine formation may benefit from being conducted at room temperature for a sufficient period before cooling for the reduction step.
-
Issue 3: Formation of Impurities
-
Question: My final product is contaminated with significant impurities. What are the likely side products and how can I avoid them?
-
Answer:
-
Catalytic Hydrogenation: The main impurity is often the secondary amine, formed by the reaction of the product with the imine intermediate. As mentioned, adding ammonia can minimize this.[2][6]
-
Reductive Amination: A common byproduct is the corresponding alcohol, formed from the reduction of the starting aldehyde. This is more likely if using a less selective reducing agent than NaBH₃CN, or if the pH is too low.[3] Using NaBH₃CN at a pH of 6-7 minimizes aldehyde reduction. Over-alkylation, leading to secondary amines, is also a possibility if the reaction is not properly controlled.
-
Issue 4: Purification Difficulties
-
Question: I am having trouble purifying the final this compound product. What are some effective purification strategies?
-
Answer:
-
Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography is effective. A common eluent system is a gradient of methanol in dichloromethane, sometimes with a small amount of triethylamine to prevent the amine from tailing on the silica gel.[7]
-
Vacuum Distillation: For larger quantities of the free base, vacuum distillation can be an effective purification method.
-
Salt Formation and Recrystallization: The product can be isolated and purified as its hydrochloride salt. Dissolve the crude free base in a suitable solvent (e.g., isopropanol) and add a solution of HCl in a solvent like diethyl ether or isopropanol until precipitation is complete. The resulting salt can then be purified by recrystallization.[7] The free base can be regenerated by neutralization and extraction.
-
Visualizations
Caption: Key synthetic routes for the bulk production of this compound.
Caption: Logical workflow for troubleshooting low yield in synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. pp.bme.hu [pp.bme.hu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 7. benchchem.com [benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Preventing dimerization of 2-Pyrimidinemethanamine during reactions
Welcome to the technical support center for 2-Pyrimidinemethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for preventing the dimerization of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dimerization during reactions with this compound?
A1: Dimerization, or self-condensation, of this compound typically occurs when the primary amine of one molecule acts as a nucleophile and attacks an electrophilic site on another molecule. This process leads to the formation of an unwanted dimer, most commonly bis(pyrimidin-2-ylmethyl)amine. This side reaction is particularly prevalent in alkylation or acylation reactions where the pyrimidine ring can become activated or when the reaction conditions facilitate nucleophilic attack.
Q2: In which types of reactions is dimerization most likely to be a problem?
A2: Dimerization is a significant concern in reactions where the amine's nucleophilicity is intended for a different electrophile but can instead react with another molecule of the starting material. Key examples include:
-
Amide Coupling: When activating a carboxylic acid, the activated intermediate can be attacked by a second molecule of this compound instead of the intended amine.
-
Alkylation Reactions: The amine can react with alkylating agents, but also with other pyrimidine molecules if side reactions occur.
-
Acylation Reactions: When using acylating agents like acid chlorides or anhydrides, the amine can be acylated, but self-reaction can also compete.
Q3: What is the most effective strategy to prevent dimerization?
A3: The most robust and widely applicable strategy is the use of a protecting group for the primary amine. The tert-butoxycarbonyl (Boc) group is a highly effective choice due to its stability in a wide range of reaction conditions and its straightforward removal under mild acidic conditions. By protecting the amine, its nucleophilicity is temporarily masked, preventing it from participating in unwanted side reactions.
Q4: Are there other methods to minimize dimer formation without using protecting groups?
A4: Yes, while protection is the most reliable method, dimerization can be minimized by carefully controlling the reaction conditions. Key strategies include:
-
Slow Addition: Adding the this compound slowly to the reaction mixture containing the other reactant. This maintains a low concentration of the amine, favoring the desired reaction over self-condensation.
-
Stoichiometry Control: Using a slight excess of the coupling partner (e.g., the carboxylic acid in an amide coupling) can help ensure the amine reacts with the intended molecule.
-
Lower Temperature: Running the reaction at a lower temperature can reduce the rate of the undesired dimerization reaction more than the desired reaction, improving selectivity.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired product and presence of a higher molecular weight byproduct. | Dimerization of this compound. | 1. Protect the amine: Implement an N-Boc protection strategy before the reaction and deprotect afterward. 2. Optimize reaction conditions: Add the amine dropwise at a low temperature (e.g., 0 °C). |
| Multiple products observed by TLC/LC-MS analysis. | Competing side reactions, including dimerization and reaction with solvent or impurities. | 1. Ensure anhydrous conditions: Dry all solvents and reagents thoroughly and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use N-protection: This is the most effective way to prevent the amine from engaging in multiple side reactions. |
| Reaction is clean but starting material is consumed to form the dimer. | The rate of dimerization is significantly faster than the rate of the desired reaction under the current conditions. | 1. Re-evaluate the reaction conditions: Lowering the temperature is a critical first step. 2. Change the order of addition: Pre-activate the coupling partner (if applicable) before the slow addition of the amine. 3. Employ a protecting group strategy for more reliable results. |
Data Presentation: Impact of N-Boc Protection on Amide Coupling
The following table summarizes representative yields for a typical amide coupling reaction, illustrating the significant improvement in product yield and reduction of dimer formation when N-protection is used.
| Reaction | Conditions | Desired Product Yield | Dimer Byproduct Yield | Reference |
| Unprotected this compound + Carboxylic Acid | Standard coupling agents (e.g., HATU, DIPEA), Room Temp. | 30-50% | 20-40% | General observation in amide couplings with nucleophilic amines. |
| N-Boc-2-Pyrimidinemethanamine + Carboxylic Acid | Standard coupling agents (e.g., HATU, DIPEA), Room Temp. | >90% | Not Detected | Based on typical yields for Boc-protected amine couplings.[1] |
| Deprotection of Boc-protected amide | TFA in DCM | >95% | - | Standard procedure for Boc deprotection.[1] |
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
This protocol describes a general procedure for the N-protection of this compound using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
This compound (1.0 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (10 mL)
-
Triethylamine (TEA) (1.2 mmol)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve this compound in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add triethylamine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) to the stirred solution. The addition can be done in one portion or dissolved in a small amount of solvent and added dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting amine.
-
Quench the reaction by adding water or saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude N-Boc protected amine.
-
Purify by column chromatography on silica gel if necessary.
Protocol 2: Acylation of Unprotected this compound (Example where dimerization is a risk)
This protocol for the synthesis of N-(pyrimidin-2-ylmethyl)acetamide using acetic anhydride illustrates a reaction where careful control of conditions is necessary to minimize dimerization.
Materials:
-
This compound (1.0 equiv.)
-
Anhydrous Pyridine (5-10 mL/mmol)
-
Acetic Anhydride (1.2 equiv.)
-
Anhydrous Dichloromethane (DCM) or Ethyl Acetate
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve this compound in anhydrous pyridine under an argon atmosphere.[2]
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride dropwise to the solution.[2]
-
Stir the reaction mixture at 0 °C to room temperature and monitor the progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding dry methanol.
-
Co-evaporate the reaction mixture with toluene to remove excess pyridine.
-
Dilute the residue with DCM or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[2]
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to separate the desired product from any dimer byproduct.
Visualizations
Caption: Proposed Dimerization Pathway
Caption: Troubleshooting Workflow for Dimerization
Caption: Recommended Experimental Workflow
References
Validation & Comparative
Comparative NMR Analysis of 2-Pyrimidinemethanamine and Structurally Related Compounds
A Guide for Researchers in Drug Discovery and Development
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the unambiguous determination of molecular architecture. This guide provides a comparative analysis of the ¹H and ¹³C NMR characteristics of 2-Pyrimidinemethanamine, a compound of interest in medicinal chemistry, alongside two structurally related alternatives: 2-aminopyrimidine and 2-methylpyrimidine.
Due to the limited availability of experimental NMR data for this compound in public databases, this guide utilizes predicted NMR data for the target compound to facilitate a comparative study. This approach is a common and valuable tool in contemporary chemical analysis, offering insights into expected spectral features.
Comparison of ¹H NMR Spectral Data
The ¹H NMR spectra of pyrimidine derivatives are characterized by signals in the aromatic region, corresponding to the pyrimidine ring protons, and signals in the aliphatic region, corresponding to substituent protons. The chemical shifts and coupling constants are highly sensitive to the nature of the substituents on the pyrimidine ring.
Table 1: Comparative ¹H NMR Data (in CDCl₃)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-4, H-6 | 8.72 | d | 4.9 |
| (Predicted Data) | H-5 | 7.25 | t | 4.9 |
| -CH₂- | 4.05 | s | - | |
| -NH₂- | 1.80 | br s | - | |
| 2-Aminopyrimidine | H-4, H-6 | 8.31 | d | 4.8 |
| H-5 | 6.58 | t | 4.8 | |
| -NH₂- | 5.14 | br s | - | |
| 2-Methylpyrimidine | H-4, H-6 | 8.68 | d | 4.9 |
| H-5 | 7.23 | t | 4.9 | |
| -CH₃- | 2.62 | s | - |
Note: Data for this compound is predicted and should be considered as an estimation. Experimental verification is recommended. The chemical shift of amine protons (-NH₂) can vary depending on solvent, concentration, and temperature.
Comparison of ¹³C NMR Spectral Data
The ¹³C NMR spectra provide valuable information about the carbon framework of the molecules. The chemical shifts of the pyrimidine ring carbons are influenced by the electronic effects of the substituents.
Table 2: Comparative ¹³C NMR Data (in CDCl₃)
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | C-2 | 165.0 |
| (Predicted Data) | C-4, C-6 | 157.5 |
| C-5 | 119.0 | |
| -CH₂- | 48.0 | |
| 2-Aminopyrimidine | C-2 | 163.1 |
| C-4, C-6 | 158.5 | |
| C-5 | 110.1 | |
| 2-Methylpyrimidine | C-2 | 167.2 |
| C-4, C-6 | 156.8 | |
| C-5 | 118.9 | |
| -CH₃- | 25.8 |
Note: Data for this compound is predicted and should be considered as an estimation. Experimental verification is recommended.
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural analysis and comparison.
1. Sample Preparation
-
Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectrum.
-
Sample Quantity: Weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Other solvents like DMSO-d₆ or Methanol-d₄ can be used depending on the sample's solubility.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (δ = 0.00 ppm).
2. NMR Data Acquisition
The following are general parameters for data acquisition on a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.
-
Spectrometer: 400 MHz NMR Spectrometer (or higher field for better resolution).
-
Nucleus: ¹H or ¹³C.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' for ¹H) or a proton-decoupled pulse program (e.g., 'zgpg30' for ¹³C).
-
Number of Scans: 16-64 for ¹H NMR and 1024 or more for ¹³C NMR, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds for ¹H and 2-10 seconds for ¹³C to ensure full relaxation of the nuclei between pulses.
-
Acquisition Time: 2-4 seconds for ¹H and 1-2 seconds for ¹³C.
-
Spectral Width: Approximately 10-16 ppm for ¹H and 200-220 ppm for ¹³C.
-
Temperature: 298 K (25 °C).
3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum to ensure accurate integration and peak picking.
-
Chemical Shift Referencing: Calibrate the chemical shift axis using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons and identify the chemical shift of each peak in both ¹H and ¹³C spectra.
NMR Characterization Workflow
The logical flow of NMR-based structural characterization and comparison is a systematic process that ensures reliable and reproducible results.
Caption: Workflow for NMR-based structural characterization.
This comprehensive guide provides a framework for the ¹H and ¹³C NMR characterization of this compound and its comparison with related structures. By following the detailed experimental protocols and data analysis workflow, researchers can confidently utilize NMR spectroscopy for the structural elucidation of novel compounds in their drug discovery and development endeavors.
Navigating the Analytical Landscape: A Comparative Guide to the Mass Spectrometry of 2-Pyrimidinemethanamine and Its Derivatives
For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of 2-pyrimidinemethanamine and its derivatives are critical for advancing pharmaceutical research. Mass spectrometry stands as a cornerstone analytical technique for this purpose. This guide provides a comprehensive comparison of mass spectrometric approaches, supported by experimental data from analogous compounds and detailed procedural outlines, to empower informed decisions in analytical workflow development.
Due to a lack of extensive, publicly available mass spectral data for this compound, this guide leverages data from structurally similar compounds, such as 2-aminopyridine and various pyrimidine derivatives, to provide a predictive framework for its analysis.
Comparative Analysis of Mass Spectrometry Techniques
The choice of mass spectrometry technique is pivotal and depends on the analyte's properties and the analytical goals. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common approaches for the analysis of nitrogen-containing heterocyclic compounds like this compound.
| Technique | Ionization Method | Key Advantages | Key Disadvantages | Ideal Applications |
| GC-MS | Electron Ionization (EI) | Highly reproducible fragmentation patterns, extensive spectral libraries for compound identification, excellent for volatile and thermally stable compounds. | Requires derivatization for non-volatile compounds, potential for thermal degradation of labile analytes. | Impurity profiling, analysis of volatile derivatives, routine quality control. |
| LC-MS | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | Suitable for a wide range of polar and non-volatile compounds, soft ionization minimizes fragmentation for molecular weight determination, high sensitivity.[1][2] | Matrix effects can suppress ionization, less standardized fragmentation compared to EI, requires careful method development for chromatographic separation.[1] | Analysis of complex biological matrices, pharmacokinetic studies, metabolite identification. |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative protocols for GC-MS and LC-MS analysis of this compound, based on established methods for similar analytes.
GC-MS Protocol (Hypothetical)
This protocol is based on general procedures for the analysis of nitrogen-containing heterocyclic compounds.[3]
1. Sample Preparation:
-
For complex matrices, a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) is recommended.
-
Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary to improve volatility and thermal stability.
2. GC-MS Parameters:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
Inlet: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-350.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
LC-MS/MS Protocol
This protocol is adapted from established methods for the analysis of pyrimidine and purine metabolites.[1][4][5][6]
1. Sample Preparation:
-
Samples from biological matrices should be subjected to protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol).
-
Centrifuge to remove precipitated proteins and dilute the supernatant with the initial mobile phase.
2. LC-MS/MS Parameters:
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.
-
Column: C18 reverse-phase column (e.g., Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, and re-equilibrate at 5% B for 4 min.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.[1]
-
Source Temperature: 150°C.[1]
-
Desolvation Gas Temperature: 450°C.[1]
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions would need to be optimized for this compound and its derivatives. For the parent compound (C5H7N3, exact mass: 109.0640), the protonated molecule [M+H]+ at m/z 110.0718 would be the precursor ion.
Data Presentation
Predicted Electron Ionization Fragmentation of this compound
Based on the fragmentation of 2-aminopyridine[7] and other pyrimidine derivatives[8], the following table summarizes the predicted major fragment ions of this compound under EI-MS.
| m/z | Predicted Fragment Ion | Proposed Structure |
| 109 | Molecular Ion [M]•+ | [C5H7N3]•+ |
| 108 | [M-H]•+ | Loss of a hydrogen radical |
| 82 | [M-HCN]•+ | Loss of hydrogen cyanide from the ring |
| 81 | [M-CH2N]+ | Loss of the aminomethyl radical |
| 54 | [C3H4N]+ | Further fragmentation of the pyrimidine ring |
Visualizations
The following diagrams illustrate the experimental workflow and a predicted fragmentation pathway.
References
- 1. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application | Semantic Scholar [semanticscholar.org]
- 6. Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application | Charles Explorer [explorer.cuni.cz]
- 7. 2-Aminopyridine [webbook.nist.gov]
- 8. article.sapub.org [article.sapub.org]
Comparative Guide to Analytical Methods for Purity Determination of 2-Pyrimidinemethanamine
This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for determining the purity of 2-Pyrimidinemethanamine. The information is intended for researchers, scientists, and drug development professionals. Due to the limited availability of specific published methods for this compound, this guide presents robust methodologies based on the analysis of its structural isomer, 4-Pyrimidinemethanamine, and general principles for the analysis of polar basic compounds. These methods serve as a strong starting point for method development and validation.
Comparison of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of pharmaceutical compounds. However, other methods such as Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) offer distinct advantages and can be considered as alternatives.
| Parameter | HPLC-UV | UPLC-UV | GC-FID | Capillary Electrophoresis (CE) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on the same principle as HPLC but utilizes smaller particle size columns (sub-2 µm) for higher efficiency.[1][2] | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[3] | Separation of ions in an electric field based on their electrophoretic mobility.[4][5][6] |
| Typical Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | C18 (e.g., 2.1 x 50 mm, 1.7 µm) | Capillary column suitable for amines (e.g., DB-5ms, Rtx-Volatile Amine).[7] | Fused-silica capillary. |
| Sample Volatility | Not required | Not required | Required (derivatization may be needed for non-volatile impurities). | Not required. |
| Analysis Speed | Slower (15-30 min) | Faster (1-10 min).[2][8] | Fast | Very Fast |
| Resolution | Good | Excellent | Excellent | Excellent |
| Sensitivity (LOD) | Moderate (~1-10 ng/mL) | High (~0.1-1 ng/mL) | High (~1 ng/mL) | Very High (pg/mL to fg/mL range) |
| Solvent Consumption | High | Low | Very Low | Extremely Low |
| Advantages | Robust, widely available, well-understood, suitable for non-volatile and thermally labile compounds. | High speed, high resolution, high sensitivity, reduced solvent usage.[9] | High resolution for volatile compounds, can analyze residual solvents. | High efficiency, minimal sample and solvent consumption, suitable for charged species.[10] |
| Limitations | Lower resolution and speed compared to UPLC, higher solvent consumption. | Higher backpressure, more susceptible to clogging, higher initial instrument cost.[1] | Not suitable for non-volatile or thermally labile compounds; may require derivatization.[7] | Can have reproducibility issues, sensitive to matrix effects. |
Experimental Protocols
The following protocols are provided as a starting point for method development. Optimization and validation are required for specific applications.
Protocol 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This method is adapted from established protocols for similar polar amine compounds and is suitable for determining the purity and identifying related substances of this compound.
-
Objective: To determine the purity of this compound using a reversed-phase HPLC method with UV detection.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
-
Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 40% B over 20 minutes, then a 5-minute hold, followed by re-equilibration.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 235 nm (based on the pyrimidine chromophore)
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of the initial mobile phase composition (95:5 Mobile Phase A:B) to obtain a concentration of about 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Protocol 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for assessing the purity of this compound, particularly for identifying volatile impurities. Derivatization may be necessary to improve peak shape and thermal stability.
-
Objective: To determine the purity of this compound using GC-FID.
-
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for amine analysis (e.g., Rtx-Volatile Amine, 30 m x 0.25 mm, 0.25 µm)
-
-
Reagents:
-
This compound reference standard
-
Suitable anhydrous solvent (e.g., Pyridine, Acetonitrile)
-
Derivatizing agent (optional, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Injection Volume: 1 µL (split or splitless injection)
-
-
Sample Preparation (with Derivatization):
-
Prepare a stock solution of the this compound reference standard in an anhydrous solvent.
-
In a sealed vial, mix a known amount of the standard solution with the derivatizing agent (e.g., BSTFA) and a catalyst (e.g., pyridine).
-
Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.
-
Prepare the analysis sample similarly.
-
-
Data Analysis:
-
Calculate purity using the area percent method as described for HPLC.
-
Visualizations
Workflow for HPLC Purity Determination
Caption: Workflow for HPLC purity analysis of this compound.
Comparison Logic for Analytical Method Selection
Caption: Decision tree for selecting an analytical method.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 3. ccsknowledge.com [ccsknowledge.com]
- 4. Capillary electrophoresis analysis of organic amines and amino acids in saline and acidic samples using the Mars organic analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of biogenic amines by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column [restek.com]
- 8. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 9. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 10. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
Reactivity Face-Off: A Comparative Analysis of 2-Pyrimidinemethanamine and 4-Pyrimidinemethanamine
For Immediate Release
[City, State] – In the landscape of drug discovery and medicinal chemistry, the pyrimidine scaffold is a cornerstone, forming the structural basis of numerous therapeutic agents. The strategic placement of functional groups on this heterocyclic ring profoundly influences the molecule's physicochemical properties and biological activity. This guide offers a detailed comparison of the reactivity of two closely related isomers: 2-pyrimidinemethanamine and 4-pyrimidinemethanamine, providing researchers, scientists, and drug development professionals with data-driven insights to inform their synthetic strategies.
Executive Summary
While both this compound and 4-pyrimidinemethanamine serve as valuable building blocks, theoretical and empirical data suggest a notable difference in their reactivity. The nucleophilicity of the exocyclic amine, a key determinant of its reactivity in common synthetic transformations like acylation and alkylation, is influenced by the electronic effects of the pyrimidine ring. Generally, 4-pyrimidinemethanamine exhibits greater nucleophilicity and reactivity compared to its 2-isomer . This is attributed to the more favorable electronic stabilization of the transition states in reactions involving the 4-position and the inherently higher basicity of the aminomethyl group at this position.
Physicochemical Properties: A Tale of Two Isomers
The subtle shift in the position of the aminomethyl group from the 2- to the 4-position on the pyrimidine ring results in measurable differences in their fundamental chemical properties. A key indicator of nucleophilicity is the basicity of the amine, represented by its pKa value.
| Property | This compound | 4-Pyrimidinemethanamine |
| Molecular Formula | C₅H₇N₃ | C₅H₇N₃ |
| Molecular Weight | 109.13 g/mol | 109.13 g/mol |
| Predicted pKa | 7.13[1] | 7.46 ± 0.29 |
The predicted pKa of 4-pyrimidinemethanamine is slightly higher than that of this compound, suggesting that the exocyclic amine in the 4-isomer is more basic and, by extension, a stronger nucleophile. This is consistent with the electronic properties of the pyrimidine ring, where the 2-position is flanked by two electron-withdrawing nitrogen atoms, which can decrease the electron density on the attached aminomethyl group more significantly than the 4-position.
Theoretical Framework for Reactivity
The difference in reactivity between the 2- and 4-positions of the pyrimidine ring in nucleophilic reactions can be rationalized by considering the stability of the reaction intermediates. In nucleophilic aromatic substitution reactions, attack at the 4-position allows for the negative charge of the Meisenheimer intermediate to be delocalized over both ring nitrogen atoms, leading to greater stabilization compared to an attack at the 2-position.[2][3][4] While the reactions of 2- and 4-pyrimidinemethanamine involve the exocyclic amine, the underlying electronic influence of the pyrimidine ring on the availability of the amine's lone pair of electrons is a critical factor.
References
A Comparative Guide to the Biological Activity of 2-Pyrimidinemethanamine Derivatives and Other Aminopyrimidines
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, aminopyrimidines have garnered significant attention, forming the core of numerous therapeutic agents. This guide provides a comparative analysis of the biological activity of 2-pyrimidinemethanamine derivatives against other aminopyrimidines, focusing on their anticancer, antimicrobial, and enzyme-inhibitory activities. While direct comparative studies are limited, this guide synthesizes available data and structure-activity relationships (SAR) to offer valuable insights for researchers in drug discovery and development.
At a Glance: Key Biological Activities
Aminopyrimidine derivatives are a versatile class of compounds with a broad spectrum of pharmacological effects. The nature and position of substituents on the pyrimidine ring play a crucial role in determining their biological activity.
2-Aminopyrimidine derivatives are widely recognized for their diverse therapeutic potential, including:
-
Anticancer properties: Many 2-aminopyrimidine derivatives function as kinase inhibitors, targeting enzymes crucial for cell cycle progression and signal transduction in cancer cells.[1]
-
Antimicrobial effects: This class of compounds has shown promising activity against a range of bacterial and fungal pathogens.[1]
-
Anti-inflammatory action: Certain derivatives have demonstrated the ability to modulate inflammatory pathways.
-
Enzyme inhibition: Beyond kinases, 2-aminopyrimidines have been shown to inhibit other enzymes, such as dihydrofolate reductase.[2]
This compound derivatives , a specific subclass, are distinguished by an aminomethyl group at the 2-position. While less extensively studied as a distinct class, the introduction of a methylene linker between the amino group and the pyrimidine ring can influence several key properties:
-
Increased Flexibility: The methylene spacer can provide greater conformational flexibility, potentially allowing for more optimal interactions with the binding sites of target proteins.[3]
-
Modified Basicity: The basicity of the amino group is altered, which can affect pharmacokinetic properties and target engagement.
-
Potential for Novel Interactions: The extended substituent allows for the possibility of forming additional interactions within the target's binding pocket.
Quantitative Comparison of Biological Activities
The following tables summarize the in vitro biological activities of various aminopyrimidine derivatives from published studies. This data provides a quantitative basis for comparing the potency of different substitution patterns on the pyrimidine ring.
Anticancer Activity (IC50 Values in µM)
| Compound Class | Derivative/Compound | Cancer Cell Line | IC50 (µM) |
| 2-Amino-pyrrolo[2,3-d]pyrimidines | Compound 30 | HCT116 (Colon) | 0.04 |
| H460 (Lung) | 0.03 | ||
| MIA PaCa-2 (Pancreatic) | 0.02 | ||
| Monoterpene-2,4-diaminopyrimidines | Compound 1 | A2780 (Ovarian) | 0.77 |
| Compound 2 | A2780 (Ovarian) | 2.86 | |
| Pyrido[2,3-d]pyrimidines | Compound 5a | MCF-7 (Breast) | 1.77 |
| HepG2 (Liver) | 2.71 | ||
| Compound 5e | MCF-7 (Breast) | 1.39 | |
| HepG2 (Liver) | 10.70 | ||
| Pyrido[3,2-d]pyrimidines | Compound 5 | Huh-7 (Liver) | ~5 |
| Caco-2 (Colon) | ~5 |
Note: IC50 values represent the concentration of a compound required to inhibit 50% of cell growth or enzyme activity in vitro. A lower IC50 value indicates greater potency. Data is compiled from multiple sources for illustrative comparison.[4][5][6][7]
Antimicrobial Activity (MIC Values in µg/mL)
| Compound Class | Derivative/Compound | Microorganism | MIC (µg/mL) |
| 2-Aminopyridine derivative | Compound 2c | S. aureus | 0.039 |
| B. subtilis | 0.039 | ||
| 2-(substituted amino)alkylthiopyrimidin-4(3H)-ones | Compound 13i | S. aureus | ~1.7 |
| C. albicans | ~1.7 | ||
| 2-Aminopyrimidine amides | Compound 10 | P. aeruginosa | 200 (IC50) |
| MSSA | 128 (IC50) | ||
| MRSA | 84 (IC50) | ||
| Compound 15 | MSSA | 344 (IC50) | |
| MRSA | 72 (IC50) |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. IC50 values are provided for biofilm inhibition where MIC is not available.[8][9][10]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of the biological activities of chemical compounds. Below are methodologies for key assays cited in the literature for aminopyrimidine derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro Antimicrobial Activity: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to determine the antimicrobial activity of chemical compounds.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Nutrient agar or other suitable agar medium
-
Sterile Petri dishes
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Standard antibiotic (positive control)
-
Solvent (negative control)
-
Sterile cork borer or pipette tips
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to a McFarland standard (e.g., 0.5).
-
Inoculation of Agar Plates: Uniformly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.
-
Compound Application: Add a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
-
Data Interpretation: A larger zone of inhibition indicates greater antimicrobial activity. The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the compound.
Signaling Pathways and Mechanisms of Action
Many aminopyrimidine derivatives exert their biological effects by targeting key signaling pathways that are dysregulated in diseases like cancer. A common mechanism of action is the inhibition of protein kinases.
Kinase Inhibition by Aminopyrimidines
The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif. The amino group and one of the pyrimidine nitrogens form crucial hydrogen bonds with the backbone of the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This interaction mimics the binding of the adenine ring of ATP, thus competitively inhibiting the kinase's activity.
Caption: A generalized workflow for the discovery and development of kinase inhibitors.
Aurora Kinase Inhibition Pathway
Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets. 2-Amino-pyrrolo[2,3-d]pyrimidines have been identified as potent inhibitors of Aurora-A kinase.[4]
Caption: Inhibition of Aurora A kinase by aminopyrimidine derivatives disrupts mitosis.
Conclusion
The aminopyrimidine scaffold is a versatile and privileged structure in medicinal chemistry, giving rise to derivatives with a wide range of biological activities. While direct comparative data for this compound derivatives is still emerging, the analysis of structure-activity relationships within the broader class of aminopyrimidines provides a strong foundation for future drug design. The increased flexibility afforded by the methanamine linker at the 2-position presents an intriguing avenue for the development of novel inhibitors with potentially enhanced potency and selectivity. Further research focusing on the direct comparison of this compound derivatives with their 2-amino counterparts is warranted to fully elucidate their therapeutic potential.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. wjarr.com [wjarr.com]
- 3. benchchem.com [benchchem.com]
- 4. The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC [pmc.ncbi.nlm.nih.gov]
X-ray Crystallography of 2-Pyrimidinemethanamine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the X-ray crystallography of 2-pyrimidinemethanamine derivatives with alternative structural determination methods. It includes a summary of crystallographic data, detailed experimental protocols, and a visualization of a relevant biological pathway to support researchers in the fields of medicinal chemistry and drug development.
Performance Comparison: X-ray Crystallography vs. Alternative Methods
X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of small molecules like this compound derivatives, providing unambiguous data on bond lengths, bond angles, and stereochemistry. However, alternative methods can be valuable, particularly when suitable single crystals cannot be obtained.
| Method | Advantages | Disadvantages | Best Suited For |
| Single-Crystal X-ray Diffraction (SCXRD) | Provides the most accurate and detailed 3D structural information. | Requires high-quality single crystals, which can be difficult and time-consuming to grow. | Unambiguous determination of molecular structure, conformation, and packing in the solid state. |
| Powder X-ray Diffraction (PXRD) | Can be used for polycrystalline materials; does not require single crystals. | Provides less detailed structural information than SCXRD; structure solution can be challenging. | Phase identification, determination of unit cell parameters, and quality control of bulk materials. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical environment and connectivity of atoms in solution; does not require crystallization. | Structure determination can be complex for larger or more flexible molecules; provides an average structure in solution, not a static solid-state structure. | Determining the constitution and conformation of molecules in solution; studying dynamic processes. |
| Microcrystal Electron Diffraction (MicroED) | Can determine high-resolution structures from nanocrystals that are too small for X-ray diffraction. | Can be more susceptible to sample damage from the electron beam. | Structure determination of compounds that only form very small crystals. |
| Mass Spectrometry (MS) | Provides highly accurate molecular weight and fragmentation data, which can help elucidate the molecular formula and connectivity. | Does not provide 3D structural information. | Determining molecular weight and formula; identifying known compounds and elucidating fragmentation pathways. |
Quantitative Crystallographic Data
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Ref. |
| Pyrimidine | C₄H₄N₂ | Orthorhombic | Pna2₁ | 9.723 | 9.493 | 3.822 | 90 | 352.4 | [1] |
| 5-Methylpyrimidine | C₅H₆N₂ | Monoclinic | P2₁/m | 5.861 | 6.511 | 5.968 | 115.1 | 206.1 | [1] |
| 2-Chloropyrimidine | C₄H₃ClN₂ | Monoclinic | P2₁/n | 3.844 | 10.301 | 12.083 | 98.4 | 473.4 | [1] |
| 2-Aminopyrimidine | C₄H₅N₃ | Monoclinic | P2₁/c | 13.063 | 5.760 | 7.424 | 123.6 | 465.1 | [1] |
| 4-(pyrimidin-2-yl)piperazin-1-ium chloride | C₈H₁₃N₄⁺·Cl⁻ | Orthorhombic | P2₁2₁2₁ | 7.201 | 10.134 | 13.801 | 90 | 1007.4 | [2] |
| 4-(pyrimidin-2-yl)piperazin-1-ium nitrate | C₈H₁₃N₄⁺·NO₃⁻ | Monoclinic | P2₁/c | 7.301 | 15.682 | 9.803 | 108.8 | 1062.2 | [2] |
Experimental Protocols
Synthesis of this compound Derivatives
A common method for the synthesis of this compound derivatives involves the reduction of 2-cyanopyrimidine.
Procedure:
-
Dissolution: Dissolve 2-cyanopyrimidine in a suitable solvent such as ethanol or methanol.
-
Reduction: Add a reducing agent, for example, sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., H₂ with a Palladium-on-carbon catalyst).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction, for instance, by the slow addition of water.
-
Extraction: Extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Crystal Growth
Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis.[3] Several methods can be employed for small organic molecules.[4][5][6][7]
Common Crystallization Techniques:
-
Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent in which it is moderately soluble.
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container to allow for the slow evaporation of the solvent over several days to weeks.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a less volatile solvent.
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a more volatile solvent in which the compound is poorly soluble.
-
The vapor of the more volatile solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator).
-
X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded at different orientations.
-
Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.
-
Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and displacement parameters are refined against the experimental diffraction data using full-matrix least-squares methods. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
Visualization of a Relevant Signaling Pathway
Derivatives of 4-pyrimidinemethanamine have been identified as inhibitors of the USP1/UAF1 deubiquitinase complex, which plays a crucial role in the DNA damage response (DDR) pathway.[8][9] Inhibition of this complex can enhance the efficacy of DNA-damaging agents in cancer therapy.[10]
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How To [chem.rochester.edu]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 8. Role of Deubiquitinases in DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Portal [scholarship.miami.edu]
- 10. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Validation of 2-Pyrimidinemethanamine Synthesis Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential synthetic routes for 2-Pyrimidinemethanamine, a crucial building block in the development of novel pharmaceutical agents. Due to the limited availability of direct comparative studies for this specific isomer, this document draws upon established methodologies for analogous compounds and related pyrimidine derivatives to present a thorough analysis of viable synthetic pathways. The performance of each proposed route is evaluated based on key metrics such as anticipated yield, purity, and reaction conditions, supported by experimental data from closely related syntheses.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be strategically approached through a few key pathways, primarily involving the formation of a reactive intermediate followed by amination. The two most plausible routes, based on available literature for similar heterocyclic compounds, are:
-
Route A: Synthesis via 2-(Chloromethyl)pyrimidine Intermediate.
-
Route B: Reductive Amination of Pyrimidine-2-carboxaldehyde.
The following table summarizes the anticipated performance of these routes.
| Parameter | Route A: Via 2-(Chloromethyl)pyrimidine | Route B: Reductive Amination |
| Starting Material | 2-(Hydroxymethyl)pyrimidine or 2-Methylpyrimidine | Pyrimidine-2-carboxaldehyde |
| Number of Steps | 2 | 1 |
| Anticipated Overall Yield | Moderate | High |
| Anticipated Purity | Good to Excellent | Excellent |
| Key Reagents | Thionyl chloride, Ammonia | Ammonia, Sodium Triacetoxyborohydride |
Experimental Protocols
Route A: Synthesis via 2-(Chloromethyl)pyrimidine Intermediate
This two-step pathway involves the initial chlorination of a suitable precursor followed by nucleophilic substitution with ammonia.
Step 1: Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride
This crucial intermediate can be synthesized from either 2-(hydroxymethyl)pyrimidine or 2-methylpyrimidine. The chlorination of the hydroxymethyl precursor is often preferred due to milder conditions.[1]
Materials and Reagents for Chlorination of 2-(Hydroxymethyl)pyrimidine:
| Reagent | Molar Equivalent |
| 2-(Hydroxymethyl)pyrimidine | 1.0 |
| Thionyl chloride (SOCl₂) | 1.1 - 1.2 |
| Toluene (anhydrous) | - |
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend 2-(hydroxymethyl)pyrimidine in anhydrous toluene.[2]
-
Slowly add thionyl chloride to the stirred suspension at room temperature.[2]
-
Heat the reaction mixture to reflux and monitor for completion using Thin Layer Chromatography (TLC).[3]
-
Upon completion, cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure.[3]
-
The resulting solid, 2-(chloromethyl)pyrimidine hydrochloride, can be collected by filtration, washed with a cold, dry solvent like diethyl ether, and dried under vacuum.[2][3]
Step 2: Amination of 2-(Chloromethyl)pyrimidine
Materials and Reagents:
| Reagent | Molar Equivalent |
| 2-(Chloromethyl)pyrimidine hydrochloride | 1.0 |
| Aqueous Ammonia (28%) | Excess |
| 1,4-Dioxane | - |
Procedure:
-
Dissolve 2-(chloromethyl)pyrimidine hydrochloride in 1,4-dioxane.
-
Add an excess of aqueous ammonia to the solution.
-
Stir the mixture at room temperature for an extended period (e.g., 16 hours), monitoring the reaction by TLC.[4]
-
Upon completion, remove the solvent under reduced pressure.
-
The residue can be taken up in water and extracted with a suitable organic solvent (e.g., dichloromethane).
-
The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.[4]
Route B: Reductive Amination of Pyrimidine-2-carboxaldehyde
This one-pot method offers a more direct and efficient pathway to the target compound.[4]
Materials and Reagents:
| Reagent | Molar Equivalent |
| Pyrimidine-2-carboxaldehyde | 1.0 |
| Ammonia (7N solution in Methanol) | Excess |
| Sodium Triacetoxyborohydride | 1.5 |
| Methanol | - |
Procedure:
-
Dissolve pyrimidine-2-carboxaldehyde in methanol.
-
Add a 7N solution of ammonia in methanol and stir the mixture at room temperature for approximately one hour to form the imine intermediate.[4]
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature for approximately 12 hours, monitoring for completion by TLC.[4]
-
Evaporate the solvent, and partition the residue between water and dichloromethane.
-
Extract the aqueous layer with dichloromethane. The combined organic layers are then dried over anhydrous sodium sulfate and concentrated to afford this compound.[4]
Visualized Workflows
References
2-Pyrimidinemethanamine: A Comparative Analysis of its Role as a Synthetic Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics, particularly in the realms of oncology and metabolic diseases. The strategic functionalization of this privileged heterocycle is paramount in modulating the pharmacological properties of drug candidates. 2-Pyrimidinemethanamine, with its reactive primary amine, serves as a critical synthetic intermediate, offering a versatile handle for the introduction of diverse molecular functionalities. This guide provides a comparative analysis of this compound against other common synthetic precursors for the construction of key pharmacologically active molecules, supported by experimental data and detailed protocols.
Performance Comparison of Synthetic Intermediates
The choice of a synthetic intermediate significantly impacts the efficiency, scalability, and overall cost-effectiveness of a drug development campaign. Here, we compare the utility of this compound with a common alternative, 2-chloropyrimidine, in the synthesis of 2,4-disubstituted pyrimidine derivatives, a common motif in kinase and enzyme inhibitors. The primary reaction types considered are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Table 1: Comparative Performance of this compound and 2-Chloropyrimidine in the Synthesis of a Generic 2,4-Disubstituted Pyrimidine Target
| Parameter | This compound Route | 2-Chloropyrimidine Route | Key Considerations |
| Reaction Type | Amide coupling, Reductive amination | Nucleophilic Aromatic Substitution (SNAr), Suzuki Coupling, Buchwald-Hartwig Amination | The choice of reaction depends on the desired substituent at the 2-position. |
| Typical Reagents | Carboxylic acids, Aldehydes, Reducing agents (e.g., NaBH(OAc)₃) | Amines, Boronic acids, Organostannanes, Palladium catalysts, Bases | The 2-chloro group is a versatile leaving group for various coupling reactions. |
| Reaction Conditions | Generally mild to moderate (0-100 °C) | Can range from mild to harsh, often requiring elevated temperatures and inert atmospheres for cross-coupling. | Cross-coupling reactions often necessitate careful control of reaction parameters. |
| Reported Yields | 60-95% | 50-98% (SNAr), 40-90% (Cross-coupling) | Yields are highly substrate-dependent for both routes. |
| Versatility | Excellent for introducing diversity via the amino group. | Highly versatile for C-C and C-N bond formation at the 2-position. | 2-Chloropyrimidine offers broader scope for direct arylation and amination. |
| Atom Economy | Generally good for amide coupling and reductive amination. | Can be lower for cross-coupling reactions due to the use of stoichiometric bases and generation of salt byproducts. | SNAr reactions generally have better atom economy than cross-coupling. |
| Scalability | Generally scalable, with readily available reagents. | Scalability of cross-coupling can be challenging due to catalyst cost and removal of metal residues. | SNAr reactions are often more amenable to large-scale synthesis. |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful synthesis of target molecules. Below are representative protocols for the synthesis of a generic 2,4-disubstituted pyrimidine kinase inhibitor core, illustrating the use of both this compound and an alternative intermediate.
Protocol 1: Synthesis of a 2-(Acylamino)methyl-4-anilino-pyrimidine using this compound
This protocol exemplifies the utility of this compound in a two-step sequence involving an initial SNAr reaction followed by amide coupling.
Step 1: Synthesis of 4-Anilino-2-pyrimidinemethanamine
-
Materials: 2-(Aminomethyl)-4-chloropyrimidine (1.0 eq), Aniline (1.1 eq), Diisopropylethylamine (DIPEA) (2.0 eq), n-Butanol.
-
Procedure: To a solution of 2-(aminomethyl)-4-chloropyrimidine in n-butanol, add aniline and DIPEA. Heat the reaction mixture to reflux (approx. 118 °C) and monitor by TLC or LC-MS. Upon completion (typically 4-8 hours), cool the reaction to room temperature. The product may precipitate upon cooling and can be collected by filtration. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography (silica gel, gradient of methanol in dichloromethane) to afford 4-anilino-2-pyrimidinemethanamine.
-
Expected Yield: 70-85%.
Step 2: Amide Coupling to Yield the Final Product
-
Materials: 4-Anilino-2-pyrimidinemethanamine (1.0 eq), Carboxylic acid (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), Anhydrous DMF.
-
Procedure: To a solution of 4-anilino-2-pyrimidinemethanamine and the desired carboxylic acid in anhydrous DMF, add DIPEA and HATU. Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS. Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, gradient of ethyl acetate in hexanes) to yield the final 2-(acylamino)methyl-4-anilino-pyrimidine.
-
Expected Yield: 75-95%.
Protocol 2: Synthesis of a 2-Amino-4-aryl-pyrimidine using an Alternative Intermediate (Guanidine)
This protocol illustrates a common alternative approach to constructing the 2-aminopyrimidine core via a condensation reaction.
-
Materials: Substituted benzaldehyde (1.0 eq), Ethyl acetoacetate (1.0 eq), Guanidine hydrochloride (1.5 eq), Sodium ethoxide (2.0 eq), Ethanol.
-
Procedure: To a solution of sodium ethoxide in ethanol, add ethyl acetoacetate and the substituted benzaldehyde. Stir the mixture at room temperature for 30 minutes. Add guanidine hydrochloride and heat the reaction mixture to reflux for 6-12 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and pour into ice-cold water. Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to afford the 2-amino-4-aryl-6-methylpyrimidine.
-
Expected Yield: 60-80%.
Mandatory Visualizations
To further elucidate the context and application of these synthetic intermediates, the following diagrams illustrate a key signaling pathway targeted by pyrimidine-based inhibitors and a generalized experimental workflow.
Caption: Cyclin-Dependent Kinase (CDK) Signaling Pathway and Point of Inhibition.
Caption: Dipeptidyl Peptidase-4 (DPP-4) and GLP-1 Signaling Pathway.
Caption: Generalized Experimental Workflow for Synthesis and Evaluation.
Conclusion
This compound stands as a valuable and highly versatile synthetic intermediate in the drug discovery pipeline. Its utility in forming key amide and amine linkages under relatively mild conditions makes it an attractive choice for the synthesis of complex molecules, particularly in the later stages of a synthetic sequence. While alternatives like 2-chloropyrimidine offer broader applicability for direct C-C and C-N bond formation through cross-coupling reactions, these methods can present challenges in terms of reaction conditions and scalability. The selection of the optimal intermediate will ultimately depend on the specific synthetic strategy, the desired final product, and considerations of process efficiency and cost. The data and protocols presented herein provide a foundation for making informed decisions in the design and execution of synthetic routes towards novel pyrimidine-based therapeutics.
A Comparative Efficacy Analysis of 2-Pyrimidinemethanamine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Among these, derivatives of 2-pyrimidinemethanamine are emerging as a promising class of molecules with diverse therapeutic potential, particularly in oncology and infectious diseases. This guide provides a comparative analysis of the efficacy of this compound-based compounds against other established alternatives, supported by experimental data. We delve into their performance, detailing experimental methodologies and visualizing the complex signaling pathways and workflows involved.
Data Presentation: Comparative Efficacy of Pyrimidine Derivatives and Alternatives
The following tables summarize the in vitro efficacy of various 2-aminopyrimidine derivatives, serving as a proxy for this compound compounds, and their alternatives against different cancer cell lines and microbial strains. The half-maximal inhibitory concentration (IC50) for anticancer agents and the minimum inhibitory concentration (MIC) for antimicrobial agents are provided as standard measures of potency, with lower values indicating greater efficacy.
Table 1: Comparative Anticancer Potency of 2-Aminopyrimidine Derivatives and Alternative Kinase Inhibitors
| Compound Class | Compound/Derivative | Target/Cell Line | IC50 (µM) | Reference(s) |
| 2-Aminopyrimidine-Based | Compound 12c | UO-31 (Renal Cancer) | 0.87 | [1] |
| RDS 3442 analogue (2a) | Various Tumor Cell Lines | 4 - 8 | [2] | |
| Compound 3a | A549 (Lung Carcinoma) | 5.988 | [3] | |
| Compound 12j | NCI-60 Panel | Active (Mean IC50) | [1] | |
| Quinazoline-Based (Alternative) | Erlotinib | EGFR | Varies by mutation | [4] |
| Lapatinib | HER2 | Varies | [4] | |
| Pyrazolo[3,4-d]pyrimidine (Alternative) | Ibrutinib | BTK | Clinically Approved | [5][6] |
| Non-Pyrimidine | Sorafenib | Multi-kinase | Varies | [4] |
Note: IC50 values are highly dependent on the specific assay conditions and cell lines used.
Table 2: Comparative Antimicrobial Activity of 2-Aminopyrimidine Derivatives and Alternative Heterocyclic Compounds
| Compound Class | Compound/Derivative | Microbial Strain | MIC (µM/ml or µg/mL) | Reference(s) |
| 2-Aminopyrimidine-Based | Compound 12 | S. aureus | 0.87 | [7] |
| Compound 2 | E. coli | 0.91 | [7] | |
| Compound 10 | P. aeruginosa | 0.77 | [7] | |
| 2-Aminopyridine-Based (Alternative) | Compound 2c | S. aureus, B. subtilis | 0.039 µg/mL | [8][9] |
| Triazolothiadiazine (Alternative) | Compound 7a, 7b, 7i | Various Bacteria & Fungi | Promising Activity | [10] |
Note: MIC values can vary based on the specific strain and the testing methodology (e.g., broth microdilution).
Key Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and the experimental processes is crucial for understanding the data presented. The following diagrams, created using the DOT language, illustrate a key signaling pathway targeted by pyrimidine-based kinase inhibitors and a standard experimental workflow for assessing cell viability.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key in vitro assays used to evaluate the efficacy of the discussed compounds.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol provides a framework for assessing the inhibitory activity of compounds against a specific kinase.
1. Reagents and Materials:
-
Kinase of interest (e.g., EGFR, PLK4)
-
Peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well plates
-
Plate reader
2. Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should typically be ≤1%.
-
Add the kinase and substrate to the wells of the 384-well plate.
-
Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[11][12][13][14][15][16][17][18]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[2][19][20]
1. Reagents and Materials:
-
Cancer cell line of interest
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
2. Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[2][19][20]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22][23][24][25]
1. Reagents and Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compounds (dissolved in a suitable solvent)
-
96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
2. Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism and dilute it to the final concentration for testing.
-
Inoculate each well (except for a sterility control well) with the microbial suspension. Include a growth control well with no compound.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[21][22][23][24][25]
References
- 1. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. PLK4 Kinase Enzyme System [promega.com]
- 17. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Use of the Polo-like kinase 4 (PLK4) inhibitor centrinone to investigate intracellular signalling networks using SILAC-based phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Broth Microdilution | MI [microbiology.mlsascp.com]
- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 23. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 24. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 25. bio-protocol.org [bio-protocol.org]
Safety Operating Guide
Proper Disposal of 2-Pyrimidinemethanamine: A Guide for Laboratory Professionals
The safe handling and disposal of chemical reagents are paramount for the safety of laboratory personnel and environmental compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of 2-Pyrimidinemethanamine (CAS No. 75985-45-4), ensuring a secure research environment.
I. Hazard Identification and Safety Precautions
This compound is classified with the following hazards:
-
May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure, Category 3) [1][2]
Due to these potential hazards, adherence to strict safety protocols is mandatory when handling this compound.
II. Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following personal protective equipment is worn:
| PPE Category | Specification | Source |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | [1] |
| Skin Protection | Chemically impermeable gloves and impervious laboratory clothing. | [1][3] |
| Respiratory Protection | Use only in a well-ventilated area or outdoors.[1] If irritation occurs, a full-face respirator may be necessary. | [1] |
III. Step-by-Step Disposal Protocol
Disposal of this compound must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[3]
Step 1: Waste Segregation and Collection
-
Designate a Waste Container: Use a dedicated, leak-proof container that is chemically compatible with this compound.[4] High-density polyethylene containers are a common choice.
-
Collect Waste: Carefully transfer the this compound waste into the designated container. This includes the pure compound, solutions, and any materials heavily contaminated with it.
-
Avoid Mixing: Do not mix this compound waste with incompatible materials such as strong oxidizing agents or strong acids.[4][5]
Step 2: Labeling
-
Immediate Labeling: As soon as waste is added, label the container clearly.[6]
-
Required Information: The label must include the words "Hazardous Waste" and the full chemical name, "this compound".[4] Avoid using abbreviations or chemical formulas.
Step 3: Temporary Storage
-
Secure Storage: Keep the waste container tightly sealed when not in use.[1][7]
-
Designated Area: Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1][3][4] This area should be clearly marked.
-
Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant secondary container to contain any potential leaks.[7]
Step 4: Final Disposal
-
Contact EHS: Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[5][8]
-
Regulatory Compliance: Disposal must be conducted at an approved treatment and disposal facility in accordance with all applicable local, state, and federal laws and regulations.[1] The recommended disposal method is often controlled incineration with flue gas scrubbing.[3]
IV. Accidental Release and Spill Protocol
In the event of a spill, immediate action is required to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.[1][3]
-
Wear PPE: Don the appropriate PPE as detailed in Section II before attempting cleanup.[1][3]
-
Contain the Spill: Prevent further spread of the material using inert absorbent materials such as sand or vermiculite.[9] Avoid creating dust.[1][3]
-
Collect and Dispose: Carefully collect the absorbed material and any contaminated soil or surfaces into a designated hazardous waste container.[1][3] Label it appropriately and dispose of it following the protocol in Section III.
-
Decontaminate: Clean the spill area thoroughly.
Disposal Workflow for this compound
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C5H7N3 | CID 4658047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Disposal Guide - FAA USA Environmental Protection Program [uwm.edu]
- 5. benchchem.com [benchchem.com]
- 6. research.cuanschutz.edu [research.cuanschutz.edu]
- 7. ehs.mit.edu [ehs.mit.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling 2-Pyrimidinemethanamine
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical plans for the handling and disposal of 2-Pyrimidinemethanamine (CAS: 75985-45-4). The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Proper selection and use of PPE is the primary barrier against exposure.
Recommended Personal Protective Equipment
All personnel handling this compound must use the following personal protective equipment.
| PPE Category | Specification | Standard |
| Eye & Face Protection | Tightly fitting safety goggles with side-shields. A face shield should be worn over goggles when there is a splash hazard.[1] | EN 166 (EU) or NIOSH (US) approved[1] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). Fire/flame resistant and impervious lab coat.[1] | EN 374 |
| Respiratory Protection | Use in a well-ventilated area or fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator is required.[1] | NIOSH approved |
Note: Always inspect gloves for integrity before use and change them immediately if contaminated.
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial for minimizing exposure risk.
Preparation Phase
-
Designate Area: Conduct all work with this compound in a designated area, preferably within a certified chemical fume hood.
-
Assemble Materials: Ensure all necessary equipment, including the chemical container, weighing materials, solvents, and reaction vessels, are present in the designated area before starting.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and operational.[3]
-
Don PPE: Put on all required PPE as specified in the table above before handling the chemical.
Handling Phase
-
Dispensing: Carefully open the container. Weigh or measure the required amount of this compound. Avoid generating dust or aerosols.[4]
-
Performing the Reaction: Add the chemical to the reaction vessel slowly and in a controlled manner.
-
Monitoring: Continuously monitor the reaction for any signs of unexpected changes.
Post-Handling Phase
-
Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves, face shield/goggles, lab coat, and then respirator (if used).
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.[1][5]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Contaminated Materials:
-
All disposable items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, must be disposed of as hazardous waste.
-
Place these items in a designated, sealed waste bag or container within the fume hood.
-
-
Empty Containers:
-
Rinse the empty container with a suitable solvent (e.g., ethanol) three times.
-
Collect the rinsate as hazardous waste.
-
The triple-rinsed container can then be disposed of according to institutional guidelines, which may allow for recycling.
-
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for hazardous waste disposal.[4]
-
Ventilate the area and wash the spill site after material pickup is complete.
-
Handling and Disposal Workflow
The following diagram illustrates the key steps in the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
